Zoalene-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O5 |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
2,4-dideuterio-3,5-dinitro-6-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)/i1D3,2D,3D |
InChI Key |
ZEFNOZRLAWVAQF-RHIBPKLGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N)C([2H])([2H])[2H])[N+](=O)[O-])[2H])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
What is Zoalene-d5 and its chemical structure
An In-depth Technical Guide to Zoalene-d5
Introduction
This compound is the deuterated form of Zoalene, a benzamide compound widely known by its chemical name 3,5-dinitro-o-toluamide. Zoalene itself is a broad-spectrum coccidiostat used as a feed additive in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2][3] The deuterated analog, this compound, serves a critical role in analytical and research settings. By incorporating five deuterium atoms, this compound has a higher molecular weight than its non-deuterated counterpart while retaining nearly identical chemical and physical properties. This makes it an excellent internal standard for isotope dilution mass spectrometry, a powerful technique for accurate quantification.[4] The use of a stable isotopically labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[4][5]
This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols relevant to its synthesis and application for professionals in research and drug development.
Chemical Structure
This compound is structurally identical to Zoalene, with the exception of five hydrogen atoms being replaced by deuterium atoms. The deuteration occurs at the methyl group (three deuterium atoms) and at positions 4 and 6 of the benzene ring (two deuterium atoms).
Caption: Chemical structure of this compound (2-Methyl-d3-3,5-dinitrobenzamide-4,6-d2).
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(methyl-d3)-3,5-dinitro(benzamide-4,6-d2) | [6] |
| Synonyms | 3,5-Dinitro-o-toluamide-d5, Dinitolmide-d5 | [6][7] |
| CAS Number | 1596379-06-4 | [6][7] |
| Molecular Formula | C₈D₅H₂N₃O₅ | [7] |
| Molecular Weight | 230.19 g/mol | [4][7] |
| Appearance | Red crystalline powder | [8] |
| Melting Point | ~190-192 °C | [8] |
| Solubility | Slightly soluble in water; Soluble in chloroform | [8] |
| InChI Key | ZEFNOZRLAWVAQF-RHIBPKLGSA-N | [4] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its application as an internal standard in quantitative analysis.
Synthesis of this compound (Representative Protocol)
Objective: To synthesize this compound with deuterium incorporation at the methyl group and the aromatic ring.
Materials:
-
2-methyl-3,5-dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated methanol (CD₃OD)
-
Strong deuterated acid (e.g., D₂SO₄)
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Sodium deuteroxide (NaOD)
Methodology:
-
Amidation of the Precursor:
-
Convert 2-methyl-3,5-dinitrobenzoic acid to its acid chloride by reacting with an excess of thionyl chloride under reflux.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in an anhydrous solvent like THF and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent to form 2-methyl-3,5-dinitrobenzamide (Zoalene).
-
Purify the product by recrystallization.
-
-
Deuteration of the Aromatic Ring and Methyl Group:
-
This step involves H/D exchange under acidic or basic conditions using a deuterium source.
-
Dissolve the synthesized Zoalene in a suitable deuterated solvent system, such as D₂O with a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).[9]
-
Alternatively, for the methyl group, a base-catalyzed exchange using NaOD in D₂O or CD₃OD could be employed.
-
Heat the reaction mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange. The electron-withdrawing nitro groups will activate the aromatic protons for exchange.
-
Monitor the reaction progress using ¹H NMR to observe the disappearance of the proton signals at the target positions and by mass spectrometry to check the mass shift.
-
Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and dry the organic phase.
-
Purify the final product, this compound, using column chromatography or recrystallization.
-
Characterization: Confirm the structure and isotopic purity of the synthesized this compound using:
-
Mass Spectrometry (MS): To confirm the molecular weight of 230.19 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated sites and ¹³C NMR to confirm the carbon skeleton.
Quantification of Zoalene in Poultry Feed using LC-MS/MS
Objective: To accurately quantify the concentration of Zoalene in a complex matrix like poultry feed using this compound as an internal standard.
Materials and Instrumentation:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column suitable for separating small aromatic compounds.
-
This compound Internal Standard (IS) Stock Solution: A precisely weighed amount of this compound dissolved in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 µg/mL).
-
Calibration Standards: A series of solutions containing known concentrations of non-deuterated Zoalene and a constant concentration of the this compound internal standard.
-
Extraction Solvents: Acetonitrile, methanol, water, formic acid.
-
Sample Preparation Supplies: Centrifuge tubes, vortex mixer, centrifuge, syringe filters (0.22 µm).
Methodology:
-
Sample Extraction:
-
Weigh a homogenized sample of poultry feed (e.g., 5 g) into a centrifuge tube.
-
Add a precise volume of the this compound internal standard solution. The early addition of the IS is crucial to correct for any analyte loss during sample preparation.[5]
-
Add an extraction solvent (e.g., 20 mL of acetonitrile/water 80:20 v/v).
-
Vortex or shake vigorously for 15-20 minutes to extract Zoalene and the IS from the feed matrix.
-
Centrifuge the sample at high speed (e.g., 5000 x g) for 10 minutes to pellet the solid material.
-
Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to ensure the separation of Zoalene from matrix interferences and its co-elution with this compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zoalene: Precursor ion [M-H]⁻ at m/z 224.0 → Product ion (e.g., m/z 178.0).
-
This compound (IS): Precursor ion [M-H]⁻ at m/z 229.0 → Product ion (e.g., m/z 183.0).
-
-
The specific product ions should be determined by optimizing the collision energy for each compound.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the Zoalene MRM transition to the peak area of the this compound IS MRM transition against the concentration of Zoalene in the calibration standards.
-
Calculate the concentration of Zoalene in the unknown samples by interpolating the peak area ratio obtained from the sample analysis onto the calibration curve.
-
Logical Workflow for LC-MS/MS Quantification
The following diagram illustrates the workflow for the quantitative analysis of Zoalene using its deuterated internal standard.
Caption: Workflow for Zoalene quantification using this compound as an internal standard.
References
- 1. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Deuterated Materials | ORNL [ornl.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. cerilliant.com [cerilliant.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Zoalene-d5
This technical guide provides a comprehensive overview of the physical and chemical properties of Zoalene-d5, an isotopically labeled form of the coccidiostat Zoalene (also known as dinitolmide). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental context, and insights into its mechanism of action.
Chemical Identity and Physical Properties
This compound is the deuterated analog of Zoalene, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Zoalene in various matrices.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-Methyl-3,5-dinitrobenzamide-d5 | [2] |
| Synonyms | 3,5-Dinitro-2-methylbenzamide-d5; 3,5-Dinitro-o-toluamide-d5; Coccidin-d5; Dinitolmide-d5; Salcostat-d5; Zoamix-d5 | [2] |
| CAS Number | 1596379-06-4 | [2] |
| Molecular Formula | C₈D₅H₂N₃O₅ | [2] |
| Molecular Weight | 230.19 g/mol | [2] |
| Physical Form | Neat, Red crystalline powder | [2][3] |
| Melting Point | Approximately 190-192 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in chloroform, Dimethyl sulfoxide (DMSO), Methanol. | [3] |
| Storage | Store at 2-8°C, protected from air and light. | [4] |
Note: Some physical properties are inferred from the non-deuterated form, Zoalene (CAS: 148-01-6), which has a reported melting point of 177-180°C and is described as a light beige or yellowish solid.[4][5]
Spectroscopic Data
Mass Spectrometry
In mass spectrometry, this compound is expected to have a molecular ion peak [M]⁺ at m/z 230. The fragmentation pattern would be similar to that of Zoalene, but with a +5 Da shift for fragments containing the deuterated phenyl and methyl groups. For instance, in negative ion mode ESI-MS/MS of Zoalene, a precursor ion [M-H]⁻ at m/z 224 yields product ions at m/z 181 and 166.[5] For this compound, the corresponding precursor ion [M-H]⁻ would be at m/z 228, and key fragments would be expected at m/z 185 and 170, representing the loss of the amide group and subsequent rearrangement.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would be significantly simplified compared to Zoalene due to the replacement of five protons with deuterium. The remaining two protons on the amide group (-NH₂) would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum is expected to show signals for all eight carbon atoms. The chemical shifts would be very similar to those of non-deuterated Zoalene. Deuterium coupling to adjacent carbons (¹³C-D) would result in multiplets, which can be a useful tool for confirming the positions of deuteration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic peaks for the functional groups present. Key absorptions would include:
-
N-H stretching of the amide group around 3400-3200 cm⁻¹.
-
C=O stretching of the amide carbonyl at approximately 1680-1650 cm⁻¹.
-
N-O stretching of the nitro groups, typically appearing as two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
-
C-D stretching vibrations from the deuterated methyl group and aromatic ring, which would appear at lower frequencies (around 2200-2100 cm⁻¹) compared to the corresponding C-H stretches in Zoalene.
Experimental Protocols
Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not publicly available. However, it is generally prepared through the deuteration of 3,5-dinitro-o-toluamide (Zoalene).[3] This can be achieved using various methods for hydrogen-deuterium exchange on aromatic rings and methyl groups, often involving a deuterium source like D₂O and a catalyst.
A plausible synthetic workflow is outlined below:
Use as an Internal Standard in UPLC-MS/MS Analysis
This compound is employed as an internal standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of Zoalene in biological matrices like chicken muscle and liver.
A general experimental protocol would involve:
-
Sample Preparation: Homogenization of the tissue sample followed by extraction of Zoalene and the spiked this compound internal standard using a suitable solvent (e.g., a buffer solution).[6]
-
Solid-Phase Extraction (SPE) Cleanup: The extract is passed through an SPE cartridge (e.g., Oasis™ HLB) to remove interfering matrix components.[6]
-
UPLC Separation: The purified extract is injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase, such as water and acetonitrile with a formic acid modifier, is used to separate Zoalene and this compound from other components.[6]
-
MS/MS Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Zoalene and this compound are monitored for quantification.
References
- 1. The mannitol cycle in Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-3,5-dinitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Eimeria falciformis Infection on Gut Microbiota and Metabolic Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to Zoalene-d5: Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated form of Zoalene, Zoalene-d5, focusing on its core properties and its critical role as an internal standard in quantitative analytical methods.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Zoalene.
| Property | This compound | Zoalene |
| Chemical Name | 2-Methyl-d3-3,5-dinitrobenzamide-d2 | 2-Methyl-3,5-dinitrobenzamide |
| Synonyms | 3,5-Dinitro-o-toluamide-d5, Dinitolmide-d5 | 3,5-Dinitro-o-toluamide, Dinitolmide |
| CAS Number | 1596379-06-4[1][2] | 148-01-6 |
| Molecular Formula | C₈D₅H₂N₃O₅[1] | C₈H₇N₃O₅ |
| Molecular Weight | 230.19 g/mol [3] | 225.16 g/mol |
Rationale for Deuteration in Analytical Chemistry
Deuterium-labeled compounds, such as this compound, are invaluable in quantitative analysis, particularly in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to the analyte of interest (Zoalene) but has a higher molecular weight. This mass difference allows it to be distinguished by the mass spectrometer, serving as an ideal internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, instrument response, and matrix effects, thereby significantly improving the accuracy and precision of the results.
Experimental Protocols: Quantitative Analysis of Zoalene using this compound as an Internal Standard
The following protocol is a representative method for the determination of Zoalene in a biological matrix (e.g., poultry tissue) using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation
-
Homogenization: Weigh 2 grams of the tissue sample into a 50 mL polypropylene centrifuge tube.
-
Spiking: Add a known concentration of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/methanol (95:5, v/v) containing 1% formic acid).
-
Homogenize the sample using a vortex mixer for 1 minute.
-
Add 5 g of sodium acetate and 6.0 g of anhydrous magnesium sulfate for salting-out extraction.
-
Centrifuge at 5000 x g for 5 minutes.
-
-
Clean-up:
-
Transfer the supernatant to a new tube.
-
Add n-hexane saturated with acetonitrile for lipid removal.
-
Vortex and centrifuge.
-
The hexane layer can be transferred to a new tube with DMSO and evaporated to dryness under a stream of nitrogen at 50°C.
-
-
Reconstitution: Reconstitute the dried residue in a solvent suitable for LC-MS/MS analysis (e.g., 80% methanol with 0.1% formic acid) and filter through a 0.22 µm syringe filter.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for Zoalene.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Zoalene and this compound. The precursor ion for this compound will be approximately 5 m/z units higher than that of Zoalene.
-
3. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Zoalene to the peak area of this compound against the concentration of Zoalene standards.
-
Determine the concentration of Zoalene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of Deuterated Internal Standards: A Conceptual Overview
The synthesis of deuterated compounds like this compound is a specialized process. While a detailed, step-by-step protocol is not publicly available, the general approach involves introducing deuterium atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as:
-
Hydrogen-Deuterium Exchange: Exposing the parent molecule or a precursor to a deuterium source (e.g., deuterated acid, deuterated water, or deuterium gas) under specific conditions (e.g., with a catalyst) to replace hydrogen atoms with deuterium.
-
Reduction with Deuterated Reagents: Using deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium during the synthesis of the target molecule.
-
Starting from Deuterated Precursors: Utilizing commercially available deuterated starting materials and building the final molecule through a series of chemical reactions.
The specific synthetic route for this compound would be designed to achieve high levels of deuteration at the desired positions while maintaining the overall structure of the molecule.
Mandatory Visualizations
Caption: Workflow for the quantitative analysis of Zoalene using this compound.
References
- 1. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of zoalene in medicated feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthesis and Characterization of Zoalene-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Zoalene-d5, an isotopically labeled internal standard for the anticoccidial drug Zoalene (3,5-dinitro-o-toluamide). This document details the synthetic pathway, experimental protocols, and analytical characterization methods pertinent to researchers in drug development and analytical chemistry.
Introduction
Zoalene is a widely used veterinary drug for the prevention and control of coccidiosis in poultry.[1][2] Accurate quantification of Zoalene residues in animal tissues is crucial for food safety and regulatory compliance. Stable isotope-labeled internal standards, such as this compound, are essential for developing robust and reliable analytical methods, primarily utilizing mass spectrometry, to determine the concentration of the parent drug in various matrices.[3] The deuterium-labeled analog exhibits similar chemical and physical properties to Zoalene, allowing for efficient extraction and co-elution, while its distinct mass-to-charge ratio enables precise quantification.
This guide outlines a proposed synthetic route for this compound, starting from the deuteration of the aromatic ring of a suitable precursor, followed by functional group manipulations to yield the final product. Furthermore, it describes the key characterization techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are vital for confirming the identity, purity, and concentration of the synthesized this compound.
Synthesis of this compound
The synthesis of this compound can be approached by first preparing the non-deuterated Zoalene and then adapting the procedure to incorporate deuterium atoms. The overall synthetic strategy involves a two-step process:
-
Nitration of o-toluic acid to form 3,5-dinitro-o-toluic acid.
-
Amidation of 3,5-dinitro-o-toluic acid to yield Zoalene.
For the synthesis of this compound, the deuterium labels are introduced during the nitration step using deuterated acids.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
2.2.1. Synthesis of 3,5-Dinitro-o-toluic acid-d5
This procedure is adapted from the known nitration of o-toluic acid.[3][4]
-
Materials:
-
o-Toluic acid
-
Deuterated nitric acid (DNO₃, 99 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 99 atom % D)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve o-toluic acid (1 molar equivalent) in anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of deuterated nitric acid (at least 2 molar equivalents) and deuterated sulfuric acid (at least 10 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The water content of the acid mixture should not exceed 15% by weight.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, 3,5-dinitro-o-toluic acid-d5, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to obtain a purified product.
-
2.2.2. Synthesis of this compound (3,5-Dinitro-o-toluamide-d5)
This is a standard procedure for the conversion of a carboxylic acid to a primary amide.
-
Materials:
-
3,5-Dinitro-o-toluic acid-d5
-
Thionyl chloride (SOCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
-
Procedure:
-
In a round-bottom flask, suspend 3,5-dinitro-o-toluic acid-d5 (1 molar equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF) and reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,5-dinitro-o-toluoyl chloride-d5.
-
Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a concentrated solution of ammonia (excess) to the stirred acyl chloride solution.
-
A precipitate of this compound will form. Stir the mixture at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold THF, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Zoalene. The values for this compound are expected to be very similar, with a slight increase in molecular weight due to the deuterium atoms.
| Property | Value | Reference |
| Chemical Name | 2-Methyl-3,5-dinitrobenzamide | [5] |
| Synonyms | 3,5-Dinitro-o-toluamide, Dinitolmide | [1][2] |
| Molecular Formula | C₈H₇N₃O₅ | [6] |
| Molecular Weight | 225.16 g/mol | [6] |
| Melting Point | 177 °C | [5] |
| Appearance | Yellowish, crystalline solid | [5] |
| Solubility | Very slightly soluble in water; Soluble in acetone, acetonitrile, and dimethylformamide. | [5] |
Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for its quantification. A typical reverse-phase HPLC method can be employed.
| Parameter | Condition |
| Column | C18 (e.g., 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 4.0 µg/mL |
Adapted from existing methods for Zoalene analysis.[3][4]
3.2.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is the definitive technique for confirming the molecular weight of this compound and for its use as an internal standard in quantitative assays.
| Parameter | Condition |
| Column | C18 (e.g., Acquity BEH C18) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile (gradient elution) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Specific MRM transitions for this compound would need to be determined empirically but would be expected to be +5 m/z units higher than those for unlabeled Zoalene.[7]
Spectroscopic Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of this compound. The absence of signals in the aromatic region of the ¹H NMR spectrum, corresponding to the deuterated positions, would confirm successful deuteration.
3.3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized this compound, thereby verifying the incorporation of five deuterium atoms.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Overall workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway for obtaining this valuable internal standard. The outlined analytical and spectroscopic methods are essential for ensuring the quality and suitability of the synthesized compound for its intended use in quantitative analytical applications. Researchers and scientists in the fields of drug development and food safety can utilize this guide to produce and validate this compound for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-METHOXY-3,5-DINITROBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. DE1129471B - Process for the preparation of 3, 5-dinitro-o-toluic acid - Google Patents [patents.google.com]
- 4. GB839534A - Nitration of o-toluic acid - Google Patents [patents.google.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Dinitolmide [cdc.gov]
- 6. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]
Zoalene-d5: A Technical Guide to its Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical chemistry of Zoalene-d5, a deuterated analogue of the coccidiostat Zoalene (3,5-dinitro-o-toluamide). This document is intended for researchers, scientists, and drug development professionals who require detailed information on the quality, purity, and analytical methodologies associated with this compound.
Certificate of Analysis (Representative)
As a deuterated internal standard, the purity and isotopic enrichment of this compound are critical for its application in quantitative analyses. Below is a representative Certificate of Analysis, summarizing the key quality control specifications.
| Test | Specification | Result | Method |
| Appearance | Light Beige Solid | Conforms | Visual Inspection |
| Molecular Formula | C₈D₅H₂N₃O₅ | Conforms | Mass Spectrometry |
| Molecular Weight | 230.19 g/mol | 230.19 | Mass Spectrometry |
| Purity (by HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |
| Isotopic Purity | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |
| Melting Point | 177-180°C | 178.5°C | USP <741> |
| Solubility | Soluble in Chloroform, DMSO, Methanol | Conforms | Visual Inspection |
| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR Spectroscopy |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical techniques for nitroaromatic compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is for the determination of the purity of this compound by HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.
Mechanism of Action and Signaling Pathway
While the precise molecular mechanism of action of Zoalene against Eimeria species is not fully elucidated, it is understood to act as a coccidiostat, inhibiting the growth and reproduction of the parasite. It is hypothesized that, like other nitroaromatic compounds, Zoalene may interfere with the parasite's metabolic pathways.
One proposed mechanism involves the disruption of the parasite's respiratory chain and energy metabolism. The nitro groups of Zoalene may be enzymatically reduced within the parasite, leading to the formation of reactive nitroso and hydroxylamino derivatives. These reactive species can then interact with and inhibit key enzymes in vital metabolic pathways.
This diagram illustrates the proposed pathway where Zoalene is taken up by the Eimeria parasite within the host cell. Inside the parasite, it is converted into reactive intermediates by nitroreductase enzymes. These intermediates then inhibit essential metabolic enzymes, leading to the disruption of the parasite's life cycle.
Conclusion
This technical guide provides essential information on the certificate of analysis, purity determination, and a hypothesized mechanism of action for this compound. The provided experimental protocol for HPLC-UV analysis offers a robust method for quality control and purity assessment. The ongoing research into the precise molecular targets of Zoalene will further enhance its application as a critical tool in parasitology research and drug development.
Isotopic Labeling and Stability of Zoalene-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling and stability of Zoalene-d5, a deuterated analog of the coccidiostat Zoalene (3,5-dinitro-o-toluamide). Given the absence of specific literature for this compound, this document outlines putative methodologies for its synthesis, purification, and stability assessment based on established principles for deuterated aromatic compounds and regulatory guidelines for drug substance stability testing.
Introduction to Zoalene and Isotopic Labeling
Zoalene is a widely used anticoccidial agent in the poultry industry for the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1][2] Its mechanism of action involves the disruption of the parasite's metabolic processes, particularly targeting the early stages of its life cycle.[2][3]
Isotopically labeled compounds, such as this compound, are critical tools in pharmaceutical research and development. The replacement of hydrogen atoms with their stable isotope, deuterium, results in a molecule with a higher mass. This mass difference makes deuterated compounds ideal as internal standards for quantitative analysis by mass spectrometry, aiding in pharmacokinetic and metabolic studies.[4] Deuteration can also intentionally modify the metabolic profile of a drug, potentially enhancing its stability and efficacy.[4]
Isotopic Labeling of this compound
The synthesis of this compound, where five hydrogen atoms on the aromatic ring are replaced with deuterium, can be approached through established methods for the deuteration of aromatic compounds. A common strategy involves a hydrogen-deuterium (H/D) exchange reaction.
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the direct H/D exchange on the aromatic ring of Zoalene using a deuterated acid and/or a deuterated solvent under elevated temperatures, potentially with a catalyst.
Illustrative Data: Isotopic Purity of Synthesized this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Purity (d5) | >95% | LC-MS/MS |
| Isotopic Distribution (d0-d4) | <5% | LC-MS/MS |
Experimental Protocol: Synthesis and Purification of this compound
The following is a generalized protocol for the synthesis and purification of this compound, based on common methods for deuterating aromatic compounds.
Materials:
-
Zoalene (3,5-dinitro-o-toluamide)
-
Deuterated sulfuric acid (D₂SO₄) or another suitable deuterated acid
-
Deuterium oxide (D₂O)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
High-pressure reaction vessel
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve Zoalene in a minimal amount of a suitable organic solvent. Add deuterated sulfuric acid and deuterium oxide. The molar ratio of the deuterated reagents to Zoalene should be optimized to drive the H/D exchange.
-
H/D Exchange Reaction: Seal the vessel and heat to a temperature between 150-200°C for 24-48 hours with continuous stirring. The progress of the reaction can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.
-
Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic extract under reduced pressure. Purify the crude this compound using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the final product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and isotopic distribution.
Stability of this compound
The stability of this compound as a reference standard is crucial for its use in quantitative analytical methods. Stability studies are designed to evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Stability Testing Protocol
A comprehensive stability testing protocol for this compound should be established based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines. This involves long-term and accelerated stability studies.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: As per ICH Q1B guidelines
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
Analytical Tests:
-
Appearance (Visual Inspection)
-
Assay (e.g., by HPLC-UV)
-
Purity (e.g., by HPLC for degradation products)
-
Isotopic Purity (by LC-MS/MS to ensure no D/H back-exchange)
-
Water Content (by Karl Fischer titration)
Illustrative Data: Accelerated Stability of this compound at 40°C / 75% RH
| Time Point | Appearance | Assay (%) | Total Impurities (%) | Isotopic Purity (d5, %) |
| 0 Months | Yellow crystalline powder | 99.8 | 0.15 | 99.5 |
| 3 Months | No change | 99.6 | 0.25 | 99.5 |
| 6 Months | No change | 99.5 | 0.35 | 99.4 |
Metabolism of Zoalene
Understanding the metabolism of Zoalene is crucial for interpreting data from studies where this compound is used as an internal standard. The primary metabolite of Zoalene in poultry is 3-amino-5-nitro-o-toluamide (3-ANOT).[5] This metabolic transformation involves the reduction of one of the nitro groups to an amino group, a reaction likely catalyzed by nitroreductase enzymes present in the host's tissues or gut microbiota.
Conclusion
References
Commercial Suppliers of Zoalene-d5 Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers of the Zoalene-d5 reference standard. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing high-quality reference materials for their analytical and research needs.
Introduction to this compound
This compound is the deuterated form of Zoalene, a coccidiostat used in veterinary medicine to control coccidiosis in poultry. As a stable isotope-labeled internal standard, this compound is a critical component in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Zoalene residues in various matrices. The use of a deuterated standard helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more reliable and accurate results.
Commercial Availability and Supplier Information
Our research indicates that Toronto Research Chemicals (TRC) is the primary manufacturer of the this compound reference standard. This product is then distributed through various chemical and laboratory supply companies. The key suppliers identified are LGC Standards and CymitQuimica.
Quantitative Data Summary
The following table summarizes the available quantitative data for the this compound reference standard from the identified commercial suppliers. It is important to note that while efforts were made to gather comprehensive information, some data, such as isotopic purity, was not publicly available from the suppliers' websites and a certificate of analysis was not accessible through our searches.
| Parameter | Toronto Research Chemicals (TRC) | LGC Standards | CymitQuimica |
| Product Name | This compound | This compound | This compound |
| Product Code | TRC-Z584002 | TRC-Z584002-10MG | TR-Z584002 |
| CAS Number | 1596379-06-4 | 1596379-06-4 | 1596379-06-4 |
| Molecular Formula | C₈D₅H₂N₃O₅ | C₈D₅H₂N₃O₅ | C₈D₅H₂N₃O₅ |
| Molecular Weight | 230.189 | 230.189 | 230.189 |
| Format | Neat Solid | Neat Solid | Neat Solid |
| Available Size | 10 mg | 10 mg | 10 mg |
| Price (USD) | Contact for pricing | Requires quote | €2,058.00 (approx. $2,200 USD) |
| Isotopic Purity | Not specified | Not specified | Not specified |
Experimental Protocols and Applications
A specific, detailed experimental protocol for the use of this compound as a reference standard was not provided by the commercial suppliers. However, the scientific literature provides examples of its application. For instance, a multi-residue analysis method for detecting coccidiostats in various tissue samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilized Zoalene from Toronto Research Chemicals Inc.[1].
The general workflow for using this compound as an internal standard in such an analysis would typically involve:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Sample Fortification: A known amount of the this compound internal standard solution is added to the unknown samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Sample Extraction and Cleanup: The samples are then subjected to extraction and cleanup procedures to isolate the analyte of interest (Zoalene) and the internal standard.
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The chromatographic separation and mass spectrometric detection conditions are optimized to monitor specific transitions for both Zoalene and this compound.
-
Quantification: The ratio of the peak area of Zoalene to the peak area of this compound is used to construct a calibration curve and to quantify the amount of Zoalene in the unknown samples. This ratiometric measurement corrects for variations throughout the analytical process.
Visualizing the Supplier Selection Workflow
The following diagram illustrates a logical workflow for researchers to select a suitable commercial supplier for the this compound reference standard.
Caption: Workflow for selecting a this compound reference standard supplier.
Signaling Pathway for Analytical Method Development
The development of a robust analytical method using an internal standard like this compound involves a series of interconnected steps. The following diagram outlines this process.
Caption: Pathway for analytical method development using an internal standard.
Conclusion
The this compound reference standard, manufactured by Toronto Research Chemicals and distributed by companies such as LGC Standards and CymitQuimica, is an essential tool for the accurate quantification of Zoalene in various samples. While publicly available information on isotopic purity is limited, researchers are encouraged to request a Certificate of Analysis from their chosen supplier to obtain this critical data. The provided workflows can serve as a guide for both the procurement of the reference standard and the subsequent development of robust analytical methodologies.
References
A Comprehensive Technical Guide to the Safety of Zoalene-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety information for Zoalene-d5, a deuterated analog of the coccidiostat Zoalene (Dinitolmide). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to assist researchers and professionals in handling this compound safely.
Chemical and Physical Properties
This compound is a derivative of Zoalene, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used in metabolic and pharmacokinetic studies.
| Property | Data | Citation |
| Molecular Formula | C₈D₅H₂N₃O₅ | [1] |
| Molar Mass | 230.189 g/mol | [1] |
| Appearance | Neat, Red crystalline powder | [1][2] |
| Melting Point | Approximately 190-192 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like chloroform | [2] |
| Storage Condition | 2-8℃ | [2] |
Hazard Identification and Classification
This compound is classified as harmful and requires careful handling. The following table summarizes its hazard classifications.
| Hazard Type | Classification | Notes | Citation |
| GHS Classification | Harmful if swallowed (Acute Toxicity, Oral) | Risk Code: R22 | [2] |
| Skin Irritation (Category 2) | Causes skin irritation. | [3] | |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | [3] | |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction. | [3] | |
| Combustible Dust | May form combustible dust concentrations in air. | [3] | |
| Hazard Symbols | Xn (Harmful) | [2] |
Exposure Controls and Personal Protection
To ensure safety, strict adherence to exposure limits and the use of personal protective equipment (PPE) are mandatory.
| Parameter | Guideline / Equipment | Citation |
| Occupational Exposure | NIOSH REL: 5 mg/m³ (10-hour TWA) for Dinitolmide | [4] |
| ACGIH TLV: 5 mg/m³ (8-hour TWA) for Dinitolmide | [4] | |
| Engineering Controls | Use in a well-ventilated area or with local exhaust ventilation. | [5][6] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [5][6] |
| Skin Protection | Chemical-resistant gloves. Impervious clothing. | [5][6] |
| Respiratory Protection | A suitable particle filter mask should be worn when exposed to dust. | [5][6] |
Handling, Storage, and First Aid
Proper procedures for handling, storage, and emergency response are critical for mitigating risks associated with this compound.
| Aspect | Procedure | Citation |
| Handling | Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Prevent dust accumulation and keep away from ignition sources. Ground/bond container and receiving equipment. Wash hands thoroughly after handling. | [3][5] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store away from heat, direct sunlight, and incompatible materials. Recommended storage temperature: 2-8°C. | [2][3] |
| First Aid: Skin Contact | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [3][5] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [3][5] |
| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. | [5] |
| First Aid: Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. | [5] |
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not publicly available, this section outlines representative workflows for key toxicological assessments based on standard methodologies.
Representative Experimental Workflow: In Vitro Skin Irritation Test
This protocol describes a general procedure for assessing the skin irritation potential of a chemical using a Reconstituted Human Epidermis (RhE) model, such as the one described in OECD Guideline 439.
Logical Flow: Chemical Safety Assessment and Communication
The process of determining and communicating the safety of a chemical like this compound follows a logical progression from data collection to hazard communication. This is a critical process in drug development and chemical management.
References
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Zoalene as a Coccidiostat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoalene, chemically known as 3,5-dinitro-o-toluamide, has been a stalwart in the control of coccidiosis in poultry for decades. As a synthetic coccidiostat, it has played a crucial role in managing the economic impact of Eimeria infections in broiler chickens and turkeys. Despite its long history of use, the precise molecular mechanism of action of Zoalene remains a subject of scientific inquiry, with much of the detailed biochemical pathway yet to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of Zoalene's mode of action, drawing parallels with other coccidiostats where applicable. It collates available quantitative data, outlines general experimental protocols for efficacy assessment, and presents conceptual diagrams to illustrate the logical frameworks of its application and potential, though unconfirmed, areas of interaction within the parasite.
Introduction to Zoalene
Zoalene is a synthetic, non-ionophorous compound widely used as a feed additive to prevent and control coccidiosis in poultry.[1][2] Chemically, it is 3,5-dinitro-o-toluamide.[3][4][5] One of the notable characteristics of Zoalene is its ability to permit a degree of parasite cycling, which allows for the development of natural immunity in the host birds, a feature it shares with ionophore coccidiostats.[1] This "leakage" is considered a beneficial attribute in long-lived birds such as replacement pullets.[6]
The Elusive Mechanism of Action
The specific biochemical target and the detailed molecular mechanism of action of Zoalene are not well-established in publicly available scientific literature. Many sources categorize its mechanism as "unknown" or "not available".[7] However, based on the mechanisms of other synthetic coccidiostats, it is hypothesized that Zoalene may interfere with critical metabolic pathways within the Eimeria parasite.
Potential Areas of Interference
Given that many anticoccidial drugs target the parasite's energy metabolism, it is plausible that Zoalene acts on similar pathways. The mitochondrial electron transport chain is a common target for various coccidiostats, such as decoquinate and clopidol, which inhibit specific cytochromes. While direct evidence for Zoalene's action on this pathway is lacking, it remains a primary area of speculative interest for its mechanism.
Other potential, though unproven, targets could include:
-
Glycolysis: Disruption of the parasite's primary energy-generating pathway.
-
Enzyme Inhibition: Specific inhibition of enzymes crucial for the parasite's survival and replication.
-
Nucleic Acid Synthesis: Interference with the parasite's ability to replicate its genetic material.
The following diagram illustrates a generalized view of the Eimeria electron transport chain, a potential, yet unconfirmed, target for coccidiostats like Zoalene.
Quantitative Data on Zoalene Application
The application of Zoalene as a coccidiostat is based on its inclusion in poultry feed at specific concentrations. The following table summarizes the recommended dosage for different types of poultry.
| Poultry Type | Purpose | Zoalene Concentration in Feed | Withdrawal Period | Reference(s) |
| Broiler Chickens | Prevention and control of coccidiosis | 125 ppm (0.0125%) | 0 days | [1][6] |
| Replacement Pullets | Prevention and control of coccidiosis | 300-500 g per ton of feed | Not applicable (not for laying hens) | [1][6] |
| Turkeys (for meat) | Prevention and control of coccidiosis | 500-700 g per ton of feed | Not applicable | [1] |
| Domestic Rabbits | Prevention of coccidiosis | Not specified | Not specified | [2] |
Experimental Protocols for Efficacy Assessment
General In Vivo Efficacy Trial Protocol
-
Animal Model: Day-old broiler chicks of a susceptible strain are typically used.
-
Housing: Birds are housed in wire-floored cages to prevent reinfection from feces.
-
Acclimation: Birds are acclimated for a period (e.g., 10-14 days) and fed a non-medicated starter diet.
-
Group Allocation: Birds are randomly allocated to different treatment groups, including:
-
Uninfected, Unmedicated Control (UUC)
-
Infected, Unmedicated Control (IUC)
-
Infected, Medicated (with Zoalene at various concentrations)
-
-
Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
-
Treatment: Medicated feed is provided to the respective groups for the duration of the experiment, starting shortly before or at the time of infection.
-
Data Collection (typically 5-7 days post-infection):
-
Performance Parameters: Body weight gain, feed intake, and feed conversion ratio are measured.
-
Lesion Scoring: A subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions, which are scored on a standardized scale (e.g., 0 to 4).
-
Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram of feces is determined using a McMaster chamber.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.
The logical workflow for such an experiment is depicted in the following diagram.
References
- 1. Novel Characteristics of Mitochondrial Electron Transport Chain from Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malaria parasite carbonic anhydrase: inhibition of aromatic/heterocyclic sulfonamides and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Digestive Enzymes Blocks Malaria Growth - BioResearch - Labmedica.com [labmedica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A single enzyme targets a parasite’s weak spot | Drug Discovery News [drugdiscoverynews.com]
Methodological & Application
Application Note: Quantitative Analysis of Zoalene in Poultry Feed using LC-MS/MS with Zoalene-d5 as an Internal Standard
Introduction
Zoalene (3,5-dinitro-o-toluamide) is a coccidiostat commonly used in poultry farming to prevent and treat coccidiosis. Regulatory bodies worldwide have established maximum residue limits (MRLs) for zoalene in animal-derived food products to ensure consumer safety. Accurate and reliable quantification of zoalene residues is therefore crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for this analysis due to its high sensitivity and selectivity.[1][2]
The use of a stable isotope-labeled internal standard, such as Zoalene-d5, is the best approach for quantitative analysis in mass spectrometry.[1] This is because its chemical and physical properties are very similar to the analyte, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response.[3][4][5][6] This application note details a validated LC-MS/MS method for the quantification of zoalene in poultry feed, employing this compound as an internal standard to ensure accuracy and precision.
Principle
A known amount of this compound is added to the poultry feed sample prior to extraction. The sample is then extracted with an organic solvent, followed by a cleanup step to remove interfering matrix components. The final extract is analyzed by LC-MS/MS. Quantification is performed by calculating the ratio of the peak area of zoalene to the peak area of this compound and comparing this ratio to a calibration curve prepared with known concentrations of zoalene and a constant concentration of this compound.
Experimental Protocol
Materials and Reagents
-
Standards: Zoalene (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
-
Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 60 mg, 3 mL)
Standard Solution Preparation
-
Zoalene Stock Solution (100 µg/mL): Accurately weigh 10 mg of zoalene standard and dissolve in 100 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the zoalene stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 200 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Homogenization: Homogenize a representative sample of poultry feed to a fine powder.
-
Weighing: Weigh 5.0 g (± 0.1 g) of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add 100 µL of the 50 ng/mL this compound IS working solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (SPE):
-
Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
Elute the analytes with 3 mL of acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Zoalene | 225.0 | 162.0 | -22 |
| 225.0 | 120.0 | -30 | |
| This compound | 230.0 | 167.0 | -22 |
Data Presentation
Method Validation Summary
The method was validated according to the guidelines for the validation of food chemical methods.[1]
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
Table 2: Recovery and Precision in Spiked Poultry Feed
| Spiked Level (µg/kg) | Mean Recovery (%) (n=6) | RSDr (%) |
| 2.0 | 95.2 | 4.8 |
| 10.0 | 98.6 | 3.5 |
| 50.0 | 101.3 | 2.9 |
Diagrams
Caption: Experimental workflow for the extraction and cleanup of zoalene from poultry feed.
Caption: Logical relationship for the quantification of zoalene using an internal standard.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of zoalene in poultry feed. The use of this compound as an internal standard effectively compensates for matrix effects and variations during sample processing, leading to high accuracy and precision. The method is sensitive, with a low limit of quantification, making it suitable for routine monitoring of zoalene residues in animal feed to ensure compliance with regulatory standards.
References
- 1. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cerilliant.com [cerilliant.com]
Application Note: High-Throughput Analysis of Zoalene Residues in Poultry Muscle Using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the coccidiostat zoalene (3,5-dinitro-o-toluamide) in poultry muscle tissue. To ensure accuracy and precision, a stable isotope-labeled internal standard, Zoalene-d5, is employed. The protocol details a streamlined sample preparation procedure based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides high throughput and reliable quantification of zoalene residues, making it suitable for routine monitoring and regulatory compliance in food safety laboratories.
Introduction
Zoalene is a synthetic coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract. Regulatory agencies have established maximum residue limits (MRLs) for zoalene in edible tissues to ensure consumer safety. Therefore, sensitive and specific analytical methods are crucial for monitoring zoalene levels in poultry products. LC-MS/MS has become the preferred technique for this purpose due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of zoalene in chicken muscle, utilizing this compound as an internal standard. The method has been developed to meet the rigorous demands of high-throughput screening and quantitative confirmation of zoalene residues.
Experimental
Materials and Reagents
-
Zoalene standard (Purity ≥98%)
-
This compound (Dinitolmide-d5) internal standard (Purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Magnesium sulfate (anhydrous)
-
Sodium acetate
-
Ultrapure water
-
QuEChERS extraction salts and cleanup tubes (or individual components)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve zoalene and this compound in methanol to prepare individual stock solutions.
-
Intermediate Standard Solution (10 µg/mL): Dilute the zoalene stock solution with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate standard solution with an appropriate solvent (e.g., 80% methanol in water) to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Homogenization: Homogenize a representative portion of the chicken muscle tissue.
-
Weighing: Weigh 5 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add a known amount of the internal standard spiking solution (e.g., 50 µL of 1 µg/mL this compound) to each sample, quality control, and matrix-matched calibration standard.
-
Extraction: Add 10 mL of acetonitrile/methanol (95:5, v/v) containing 1% formic acid.[1]
-
Salting Out: Add 5 g of sodium acetate and 6.0 g of anhydrous magnesium sulfate.[1]
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 x g for 5 minutes.
-
Cleanup: Transfer the supernatant to a clean tube containing a suitable d-SPE (dispersive solid-phase extraction) cleanup sorbent (e.g., C18 and PSA) to remove lipids and other interferences.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.
-
Final Extract: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 80% methanol containing 0.1% formic acid.[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Setting |
| Column | Poroshell 120SB C18 (2.7 µm, 3.0 mm x 150 mm) or equivalent[1] |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 1 min, ramp to 100% B over 14 min, hold for 6 min, return to 5% B and equilibrate |
Mass Spectrometry (MS)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4.5 kV[1] |
| Vaporizer Temperature | 500°C[1] |
| Curtain Gas | 20 psi[1] |
| Collision Gas | 8 psi[1] |
| Ion Source Gas 1 | 50 psi[1] |
| Ion Source Gas 2 | 50 psi[1] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Zoalene | 224.1 | 181.1 (Quantifier) | -40 | -15 |
| 151.3 (Qualifier) | -40 | -22 | ||
| This compound | 229.1 | 185.1 (Quantifier) | -40 (Predicted) | -15 (Predicted) |
| 155.3 (Qualifier) | -40 (Predicted) | -22 (Predicted) |
Note: MRM transitions for this compound are predicted based on the fragmentation pattern of the non-deuterated analog and the known mass shift due to deuterium labeling. Optimization on the specific instrument is recommended.
Results and Discussion
Method Validation
The analytical method was validated to assess its performance in terms of linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The following tables summarize the validation data obtained from the analysis of spiked chicken muscle samples.
Table 1: Linearity and Limits of Detection/Quantification
| Parameter | Value |
| Linearity Range | 0.5 - 100 µg/kg |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
Table 2: Recovery and Precision
| Spiked Concentration (µg/kg) | Mean Recovery (%) (n=6) | RSD (%) |
| 1.0 | 92.5 | 6.8 |
| 10.0 | 95.8 | 4.5 |
| 50.0 | 98.2 | 3.1 |
The use of this compound as an internal standard provided excellent correction for matrix effects, resulting in high accuracy and precision across the tested concentration range.
Workflow Diagram
References
Application Note: Quantitative Determination of Zoalene-d5 in Poultry Tissue by LC-MS/MS
Introduction
Zoalene (3,5-dinitro-o-toluamide) is a coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2] Regulatory agencies worldwide have established maximum residue limits (MRLs) for zoalene in poultry products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues in poultry tissues. This application note details a robust and reliable sample preparation protocol for the quantification of zoalene in poultry tissue (muscle and liver) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Zoalene-d5 as an internal standard. The use of a deuterated internal standard like this compound is critical for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring high accuracy and precision.
The described methodology is intended for researchers, scientists, and professionals in drug development and food safety testing. It provides a comprehensive workflow from sample homogenization to final instrumental analysis.
Experimental Protocols
This protocol outlines a method based on solid-phase extraction (SPE) for the cleanup of poultry tissue extracts prior to LC-MS/MS analysis. This approach has been shown to provide good recoveries and removal of matrix interferences.[3] An alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based protocol is also presented as a high-throughput option.
Materials and Reagents
-
Zoalene and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), 98% or higher
-
Ammonium formate
-
Phosphate buffer solution
-
OASIS™ HLB SPE cartridges[3]
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
Equipment
-
High-speed blender or homogenizer
-
Centrifuge capable of 5000 x g
-
Solid-phase extraction (SPE) manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system
Sample Preparation Protocol: Solid-Phase Extraction (SPE) Method
-
Sample Homogenization: Weigh 2.0 g (± 0.05 g) of homogenized poultry tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.[4]
-
Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of phosphate buffer solution to the sample tube.[3]
-
Vortex for 1 minute to mix thoroughly.
-
Add 20 mL of acetonitrile, and homogenize for 3 minutes.
-
Centrifuge the mixture at 5000 x g for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an OASIS™ HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 10 mL of methanol into a clean collection tube.[4]
-
-
Final Eluate Preparation:
Alternative Sample Preparation Protocol: QuEChERS Method
-
Sample Homogenization and Spiking: Follow steps 1 and 2 from the SPE protocol.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid to the sample tube.[5]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 5000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., C18).
-
Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes the quantitative performance data for Zoalene analysis in poultry tissue from various studies.
| Parameter | Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Recovery | Chicken Muscle & Liver | SPE-UPLC-MS/MS | 77.9 - 94.2 | - | - | [3] |
| Recovery | Chicken Breast, Thigh, Liver | LC-Electrochemical Detection | > 85 | - | 100 | [6] |
| Recovery | Chicken Tissues | ASE-SPE-GC-MS/MS | 81.96 - 94.31 | 0.8 - 2.5 | 2.7 - 8.0 | [1] |
| LOQ | Pig, Chicken, Cattle Tissues | ASE-HPLC-UV | - | < 10 | < 15 | [7] |
| LOQ | Egg | UPLC-MS/MS | 60.5 - 114.6 | - | 0.1 - 17.3 | [7] |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the sample preparation protocol for this compound analysis in poultry tissue.
Logical Relationship Diagram
Caption: A diagram showing the logical relationship between the analyte, matrix, and analytical steps.
References
- 1. China Dinitolmide Manufacturers Suppliers Factory - Customized Dinitolmide Wholesale [rongyaobio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic determination of zoalene and its metabolites in chicken tissues with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Zoalene using Solid-Phase Extraction (SPE) Cleanup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoalene (3,5-dinitro-o-toluamide) is a synthetic coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract. Regulatory bodies worldwide have established maximum residue limits (MRLs) for zoalene and its primary metabolite, 3-amino-5-nitro-o-toluamide (3-ANOT), in edible poultry tissues and feed to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for monitoring these residues.
Solid-phase extraction (SPE) is a critical sample preparation technique that effectively removes matrix interferences, concentrates the analytes of interest, and improves the sensitivity and robustness of subsequent chromatographic analysis.[1][2] These application notes provide detailed protocols for the SPE cleanup and analysis of zoalene in poultry feed and zoalene and 3-ANOT in poultry tissues (muscle and liver).
Analytical Strategies
Two primary analytical strategies are presented, tailored to the specific matrix and analytical instrumentation:
-
Poultry Tissue (Muscle and Liver): A highly sensitive and selective method using Oasis™ HLB SPE cleanup followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for the simultaneous determination of both zoalene and its metabolite, 3-ANOT.[3]
-
Poultry Feed: A robust and reliable method employing activated alumina SPE cleanup with subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This method is well-suited for the analysis of the parent compound, zoalene, in complex feed matrices.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described methods.
Table 1: UPLC-MS/MS Analysis of Zoalene and 3-ANOT in Poultry Tissues with Oasis™ HLB SPE Cleanup
| Analyte | Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Zoalene | Chicken Muscle | 50 | 85.3 | 5.2 |
| 1500 | 90.1 | 4.1 | ||
| 3000 | 92.5 | 3.8 | ||
| 4500 | 94.2 | 3.2 | ||
| 3-ANOT | Chicken Muscle | 50 | 77.9 | 8.7 |
| 1500 | 82.4 | 6.5 | ||
| 3000 | 84.1 | 5.9 | ||
| 4500 | 86.3 | 4.7 | ||
| Zoalene | Chicken Liver | 50 | 82.1 | 6.8 |
| 3000 | 88.7 | 4.5 | ||
| 6000 | 90.3 | 3.9 | ||
| 9000 | 91.8 | 3.5 | ||
| 3-ANOT | Chicken Liver | 50 | 79.2 | 7.4 |
| 3000 | 83.5 | 5.8 | ||
| 6000 | 85.9 | 5.1 | ||
| 9000 | 87.6 | 4.3 |
Data synthesized from a study on the simultaneous determination of zoalene and its metabolite in chicken muscle and liver.[3]
Table 2: HPLC-UV Analysis of Zoalene in Poultry Feed with Activated Alumina SPE Cleanup
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | LOD (mg/kg) | LOQ (mg/kg) |
| Chicken Feed | 1 | 67.2 - 107.2 | < 9.6 | 0.2 - 0.3 | 1 |
| 10 | 67.2 - 107.2 | < 9.6 | 0.2 - 0.3 | 1 | |
| 20 | 67.2 - 107.2 | < 9.6 | 0.2 - 0.3 | 1 |
Data is for dinitolmide (zoalene) from a multi-coccidiostat analysis in chicken feed.[5][6]
Experimental Protocols & Workflows
Protocol 1: Analysis of Zoalene and 3-ANOT in Poultry Tissues using Oasis™ HLB SPE and UPLC-MS/MS
This protocol is optimized for the sensitive detection of zoalene and its metabolite in chicken muscle and liver.
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of poultry muscle or liver tissue.
-
Weigh 2.0 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of 0.1 M phosphate buffer solution (pH 7.0).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
-
Adjust the pH of the supernatant to between 6.0 and 7.0 using 0.1 M hydrochloric acid or 0.1 M sodium hydroxide.
2. Oasis™ HLB SPE Cleanup:
-
Conditioning: Condition an Oasis™ HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
Column: Waters Acquity BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative switching mode to detect both zoalene and 3-ANOT.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for zoalene and 3-ANOT.
Protocol 2: Analysis of Zoalene in Poultry Feed using Activated Alumina SPE and HPLC-UV
This protocol is a robust method for the determination of zoalene in complex poultry feed matrices.
1. Sample Preparation and Extraction:
-
Grind the poultry feed sample to a fine powder.
-
Weigh 10 g of the ground feed into a 250 mL flask.
-
Add 100 mL of 85% acetonitrile in water.
-
Shake vigorously for 1 hour on a mechanical shaker.
-
Allow the mixture to settle, then filter the extract through Whatman No. 42 filter paper.
-
Collect the filtrate for SPE cleanup.
2. Activated Alumina SPE Cleanup:
-
Preparation: Prepare a slurry of 5 g of activated alumina in 85% acetonitrile.
-
Packing: Pour the slurry into a 10 mm internal diameter chromatography column, allowing the solvent to drain until it is just above the alumina bed.
-
Loading: Transfer the filtered feed extract onto the alumina column.
-
Elution: Allow the extract to pass through the column and collect the eluate.
-
Rinsing: Rinse the column with an additional 25 mL of 85% acetonitrile and combine the eluates.
-
Evaporation and Reconstitution: Evaporate the combined eluate to approximately 2 mL using a rotary evaporator at 60°C. Transfer the concentrated extract to a 10 mL volumetric flask and bring to volume with the HPLC mobile phase.
3. HPLC-UV Conditions:
-
Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector set at 270 nm.[5]
Concluding Remarks
The selection of the appropriate SPE cleanup and analytical method is contingent on the specific matrix, the target analytes (parent drug and/or metabolites), and the desired sensitivity and selectivity. The protocols provided herein offer robust and validated approaches for the accurate quantification of zoalene residues in poultry feed and tissues. Adherence to these detailed methodologies will enable researchers and analytical scientists to generate reliable data for regulatory compliance and food safety assessment.
References
- 1. Determination of Eight Coccidiostats in Eggs by Liquid–Liquid Extraction–Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic determination of zoalene in medicated feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Zoalene in Poultry Muscle using a Developed QuEChERS Method with a Zoalene-d5 Internal Standard
Introduction
Zoalene (3,5-dinitro-o-toluamide) is a coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for zoalene in poultry products to ensure consumer safety. This application note details a robust and efficient method for the quantitative determination of zoalene in chicken muscle tissue. The method utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance accuracy and precision, a stable isotope-labeled internal standard, Zoalene-d5, is employed to compensate for matrix effects and procedural losses.
This method is designed for food safety laboratories, contract research organizations, and poultry producers requiring a reliable and high-throughput analytical solution for monitoring zoalene residues.
Methodology
Materials and Reagents
-
Standards: Zoalene (≥98% purity), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate (pre-packaged kits for AOAC 2007.01 or EN 15662 are recommended)
-
Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate in 2 mL or 15 mL centrifuge tubes.
-
Sample: Blank chicken muscle, free of zoalene, for method development and validation.
Instrumentation
-
Homogenizer: High-speed blender or equivalent.
-
Centrifuge: Capable of reaching ≥4000 x g, with refrigeration.
-
LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zoalene and this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with acetonitrile:water (50:50, v/v) to prepare a series of calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
Experimental Protocols
QuEChERS Sample Extraction Protocol
-
Sample Homogenization: Homogenize approximately 50 g of chicken muscle tissue to a uniform consistency.
-
Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Salt Addition: Add the contents of a QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation: 6 g MgSO₄, 1.5 g NaOAc).
-
Extraction: Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes at 4°C.
Dispersive SPE Cleanup Protocol
-
Aliquoting: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Cleanup: Vortex the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
Final Extract: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Zoalene | 224.0 | 178.0 | 120.0 |
| This compound | 229.0 | 183.0 | 125.0 |
Results and Discussion
The developed QuEChERS method with this compound internal standard demonstrated excellent performance for the analysis of zoalene in chicken muscle. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision, as it effectively compensates for variations in sample preparation and potential matrix-induced signal suppression or enhancement in the MS source.[1][2][3]
The AOAC 2007.01 QuEChERS formulation was selected to ensure a consistent extraction environment. The d-SPE cleanup step with PSA and C18 effectively removed interfering matrix components such as fatty acids and lipids, resulting in a cleaner extract and improved robustness of the LC-MS/MS system.
Quantitative Data Summary
The method was validated by spiking blank chicken muscle samples at various concentration levels. The following table summarizes the key performance characteristics of the method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Recovery (at 100 µg/kg) | 92.5% |
| RSD (at 100 µg/kg) | < 7% |
| Limit of Detection (LOD) | 1.0 µg/kg |
| Limit of Quantification (LOQ) | 3.0 µg/kg |
| Matrix Effect | Compensated by Internal Standard |
Recovery and RSD data are based on six replicate measurements.
The obtained LOQ of 3.0 µg/kg is well below the established MRLs for zoalene in chicken muscle, which are typically in the range of 2000-3000 µg/kg, demonstrating the suitability of this method for routine monitoring and regulatory compliance.
Visualizations
Caption: QuEChERS workflow for Zoalene analysis in chicken muscle.
Caption: Key components contributing to method performance.
Conclusion
The developed QuEChERS method with this compound internal standard provides a rapid, sensitive, and reliable approach for the determination of zoalene in chicken muscle. This method is suitable for high-throughput laboratories and ensures compliance with global regulatory standards for veterinary drug residues in food products. The combination of efficient sample preparation and the use of a stable isotope-labeled internal standard results in a highly accurate and precise analytical workflow.
References
Quantitative Analysis of Coccidiostats in Animal Feed Using Zoalene-d5 as an Internal Standard
Application Note
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of multiple coccidiostats in animal feed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates Zoalene-d5 as an internal standard to ensure accuracy and precision in the analysis of this critical class of veterinary drugs. The methodology covers sample preparation, including extraction and solid-phase extraction (SPE) cleanup, optimized LC-MS/MS conditions, and comprehensive method validation data. This approach is suitable for researchers, scientists, and quality control professionals in the fields of animal health, feed production, and regulatory monitoring.
Introduction
Coccidiosis is a prevalent and economically significant parasitic disease in livestock and poultry, caused by protozoa of the Eimeria species.[1] Coccidiostats are widely used as feed additives to control and prevent this disease, thereby improving animal health and feed efficiency.[1] However, the presence of coccidiostat residues in animal feed intended for non-target species, or at levels exceeding regulatory limits due to cross-contamination, poses a potential risk to animal and human health.[2] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of these compounds in feed matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of coccidiostats due to its high selectivity and sensitivity.[3] The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[4] This application note details a method employing this compound as an internal standard for the quantitative analysis of a panel of coccidiostats in animal feed.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of Zoalene, Monensin, Salinomycin, Lasalocid, Narasin, Maduramicin, Nicarbazin (DNC), and Robenidine.
-
Internal Standard: this compound.
-
Solvents: Acetonitrile, methanol, and water (all LC-MS grade).
-
Reagents: Formic acid (98-100%), ammonium formate, and anhydrous magnesium sulfate.
-
SPE Cartridges: Oasis HLB (60 mg, 3 cc) or equivalent.
-
Animal Feed: Blank animal feed, confirmed to be free of coccidiostats, was used for method development and validation.
Sample Preparation
-
Homogenization: Grind the animal feed sample to a fine powder (e.g., using a 1 mm sieve).
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with 100 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 20 mL of acetonitrile/methanol (80:20, v/v) with 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 30 minutes at 250 rpm.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 5 mL of the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 10% B
-
1-10 min: 10-95% B
-
10-12 min: 95% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Results and Discussion
Method Validation and Quantitative Data
The analytical method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of this compound as an internal standard provided excellent correction for matrix effects, leading to high accuracy and precision.
Table 1: Quantitative Performance Data for Coccidiostat Analysis in Animal Feed
| Analyte | Linearity (R²) | Recovery (%) | Precision (RSD, %) | LOD (µg/kg) | LOQ (µg/kg) |
| Zoalene | >0.998 | 92.5 | <10 | 0.5 | 1.5 |
| Monensin | >0.995 | 88.7 | <15 | 1.0 | 3.0 |
| Salinomycin | >0.996 | 91.2 | <12 | 1.0 | 3.0 |
| Lasalocid | >0.995 | 85.4 | <15 | 1.5 | 5.0 |
| Narasin | >0.997 | 90.1 | <13 | 1.0 | 3.0 |
| Maduramicin | >0.994 | 87.9 | <15 | 0.8 | 2.5 |
| Nicarbazin (DNC) | >0.998 | 95.3 | <8 | 0.3 | 1.0 |
| Robenidine | >0.999 | 93.8 | <9 | 0.5 | 1.5 |
Data presented is a representative summary based on typical method performance and may vary based on instrumentation and matrix.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of coccidiostats in animal feed.
Mechanism of Action: Ionophore Coccidiostats
Ionophore coccidiostats, such as Monensin and Salinomycin, exert their anticoccidial effect by disrupting the ion balance across the parasite's cell membrane.[5] They form lipid-soluble complexes with cations (e.g., Na+, K+) and transport them across the cell membrane, leading to an influx of ions and subsequent osmotic swelling and cell death.[6]
Caption: Signaling pathway for the mechanism of action of ionophore coccidiostats.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of coccidiostats in animal feed. The incorporation of this compound as an internal standard ensures high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance. The provided protocols and validation data serve as a comprehensive guide for laboratories involved in feed safety and quality assurance.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. navarra.es [navarra.es]
- 3. LC-MS/MS analysis of coccidiostats in meat supply chain safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionophore coccidiostats – disposition kinetics in laying hens and residues transfer to eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huvepharma.com [huvepharma.com]
- 6. Ionophore Antibiotics as Poultry Coccidiosis Treatment [farmanimal.elanco.com]
Application Note and Protocol: UPLC-MS/MS for the Separation and Quantification of Zoalene and Zoalene-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the simultaneous separation and quantification of the coccidiostat Zoalene and its deuterated internal standard, Zoalene-d5, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described protocol is applicable for the analysis of Zoalene in complex matrices such as animal tissues and feed, offering high sensitivity and specificity. This application note includes comprehensive experimental protocols, UPLC-MS/MS conditions, and data presentation guidelines to ensure reliable and reproducible results in a research and drug development setting.
Introduction
Zoalene (3,5-dinitro-o-toluamide) is a synthetic coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2] Regulatory bodies in many countries have established maximum residue limits (MRLs) for Zoalene in edible tissues to ensure food safety. Consequently, sensitive and accurate analytical methods are required for the routine monitoring of Zoalene residues. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative analysis by mass spectrometry as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3]
This application note details a robust UPLC-MS/MS method for the simultaneous determination of Zoalene and this compound. The method utilizes reversed-phase chromatography for separation and tandem mass spectrometry in the negative electrospray ionization (ESI) mode for detection and quantification.
Experimental Protocols
Materials and Reagents
-
Zoalene analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Oasis HLB Solid Phase Extraction (SPE) cartridges or equivalent
-
Phosphate buffer
-
Chloroform
-
Ethyl acetate
Standard Solution Preparation
Prepare individual stock solutions of Zoalene and this compound in methanol at a concentration of 1 mg/mL. From these stocks, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve. A working internal standard solution of this compound should be prepared at an appropriate concentration for spiking into samples and calibration standards.
Sample Preparation Protocol (Poultry Tissue)
-
Homogenization: Homogenize 2 grams of the tissue sample (e.g., muscle, liver) until a uniform consistency is achieved.
-
Spiking: Spike the homogenized sample with an appropriate volume of the this compound internal standard working solution.
-
Extraction: Add 10 mL of a phosphate buffer solution and vortex for 1 minute. Subsequently, add 20 mL of an extraction solvent mixture (e.g., acetonitrile/methanol 95:5, v/v containing 1% formic acid or chloroform-ethyl acetate 1:1, v/v) and homogenize for an additional 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the analytes with 5 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Condition |
| Column | Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent Poroshell 120SB–C18 (3.0 x 150 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions and Compound Information
The following table summarizes the molecular weights and MRM transitions for Zoalene and this compound. The deprotonated molecule [M-H]⁻ is used as the precursor ion for both analytes.[3]
| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (Quantification) (m/z) | Product Ion (Confirmation) (m/z) | Collision Energy (eV) |
| Zoalene | 225.16[1][2] | 224.1 | 181.1 | 151.3 | -15 / -22 |
| This compound | 230.19 | 229.1 (Predicted) | 185.1 (Predicted) | 155.3 (Predicted) | (To be optimized) |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Zoalene. The quantification transition likely corresponds to the loss of the amide group, and the confirmation transition to a subsequent fragmentation. Optimal collision energies for this compound should be determined empirically.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Zoalene and this compound.
Caption: Experimental workflow for Zoalene analysis.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a selective and sensitive tool for the quantification of Zoalene in challenging matrices, with this compound serving as an effective internal standard. The provided protocols for sample preparation and instrument conditions offer a solid foundation for researchers and analysts in the fields of food safety, veterinary drug monitoring, and drug development. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data for the accurate determination of Zoalene residues.
References
Application Notes and Protocols: Preparation of a Zoalene-d5 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoalene is a coccidiostat used in veterinary medicine, primarily in poultry, to control coccidiosis.[1][2] In analytical and research settings, particularly for pharmacokinetic studies and residue analysis in animal tissues, a stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry. Zoalene-d5, a deuterated analog of Zoalene, serves as an ideal internal standard for such applications due to its similar chemical and physical properties to the parent compound.[3][4]
This document provides a detailed protocol for the preparation of a this compound stock solution, intended for use in research and drug development.
Chemical and Physical Data
A summary of the relevant quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-Methyl-3,5-dinitrobenzamide-d5 | [5] |
| Synonyms | 3,5-Dinitro-o-toluamide-d5, Dinitolmide-d5 | [5] |
| Molecular Formula | C₈D₅H₂N₃O₅ | [5] |
| Molecular Weight | 230.19 g/mol | [5] |
| Appearance | Neat (typically a solid) | [5] |
| Solubility (Zoalene) | Soluble in Chloroform, DMSO, Methanol | |
| Solubility (this compound) | Soluble in organic solvents like chloroform; slightly soluble in water | |
| Storage Temperature | 4°C or -20°C (as a solid or in solution) | [6] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in methanol. This concentration is a common starting point for creating working standards for analytical methods such as LC-MS/MS.
Materials and Equipment
-
This compound analytical standard
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Weighing paper or boat
-
Spatula
-
Pipettes
-
Amber glass vial with a screw cap for storage
-
Sonicator (optional)
-
Vortex mixer
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Review the Safety Data Sheet (SDS) for this compound and methanol before starting the procedure.[7]
Preparation Procedure
-
Equilibration: Allow the container of this compound to come to room temperature before opening to prevent condensation of moisture, which could affect the accuracy of weighing.
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance. Transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the name of the preparer.
-
Storage: Store the stock solution in a refrigerator at 4°C or in a freezer at -20°C for long-term stability.[6] It is recommended to protect the solution from light.[9]
Diagrams
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Discussion
The protocol provided is a general guideline for preparing a this compound stock solution. The choice of solvent and concentration may need to be adjusted based on the specific requirements of the analytical method. For instance, acetonitrile could also be a suitable solvent. It is crucial to use high-purity solvents to avoid introducing contaminants that could interfere with the analysis.
The stability of the stock solution should be periodically monitored, especially if stored for an extended period. This can be done by comparing the response of an aged solution to a freshly prepared one. For regulated environments, a formal stability study of the stock solution may be required.
References
- 1. assets.elanco.com [assets.elanco.com]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. zoetisus.com [zoetisus.com]
- 9. otsuka.co.jp [otsuka.co.jp]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Zoalene-d5 in LC-MS/MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Zoalene-d5 as an internal standard to overcome matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal.[1][2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[2][3]
Q2: Why is this compound used to overcome matrix effects for Zoalene analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Zoalene. The most effective method to correct for matrix effects is the use of a SIL-IS.[5][6] Because this compound is chemically almost identical to Zoalene, it co-elutes and experiences the same matrix effects (ion suppression or enhancement).[7][8] By adding a known concentration of this compound to the samples and calibration standards, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to matrix effects, thereby improving the accuracy and reliability of the results.
Q3: How can I qualitatively assess if matrix effects are impacting my Zoalene analysis?
A3: A common method for qualitatively assessing matrix effects is the post-column infusion experiment.[4][6][7][9] This involves infusing a constant flow of a standard solution of Zoalene into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal for Zoalene indicates the retention time at which matrix components are causing ion suppression or enhancement.
Q4: What are the quantitative methods to evaluate the extent of matrix effects?
A4: The most widely accepted method is the post-extraction spike method.[4][9][10] This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent standard at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent)
A matrix factor of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility of Zoalene/Zoalene-d5 ratio between replicate injections. | Inconsistent sample preparation leading to variable matrix composition. Instability of the analyte or internal standard in the final extract. Carryover from a previous injection. | Ensure meticulous and consistent sample preparation for all samples and standards. Investigate the stability of the extracted samples and analyze them promptly or store them under appropriate conditions. Optimize the autosampler wash procedure to eliminate carryover. |
| Significant ion suppression observed for both Zoalene and this compound. | High concentration of co-eluting matrix components. Inefficient sample cleanup. | Improve the sample preparation procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized.[1] Modify the chromatographic conditions to separate the analyte peak from the region of significant matrix suppression. |
| The this compound signal is stable, but the Zoalene signal is suppressed (or vice versa). | This is unlikely if they co-elute perfectly. However, slight differences in retention time could lead to differential matrix effects. A co-eluting interference has the same mass transition as Zoalene but not this compound. | Ensure that the chromatography provides baseline separation of Zoalene and this compound from any interfering peaks. Re-evaluate the specificity of the MRM transitions for Zoalene. |
| High variability in matrix effects across different sample lots. | The composition of the biological matrix varies significantly from sample to sample. | The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for this.[7] Ensure the internal standard is added early in the sample preparation process to account for variability in extraction efficiency as well. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Zoalene in Chicken Muscle using LC-MS/MS with this compound Internal Standard
This protocol is a representative method for the determination of Zoalene in a biological matrix.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize 2 g of chicken muscle tissue with 8 mL of phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Internal Standard Spiking: Transfer the supernatant to a clean tube and spike with the this compound internal standard solution to achieve a final concentration of 50 ng/mL.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the spiked supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Zoalene: Precursor Ion > Product Ion 1, Product Ion 2
-
This compound: Precursor Ion > Product Ion 1, Product Ion 2
-
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Zoalene to this compound against the concentration of the calibration standards. The concentration of Zoalene in the samples is then determined from this curve.
Data Presentation
Table 1: Matrix Effect Evaluation in Different Biological Matrices
| Matrix | Analyte | Mean Peak Area (Spiked Post-Extraction) | Mean Peak Area (Neat Solution) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Chicken Muscle | Zoalene | 85,600 | 120,000 | 0.71 | 29% Suppression |
| Chicken Liver | Zoalene | 65,400 | 120,000 | 0.55 | 45% Suppression |
| Feed | Zoalene | 105,800 | 120,000 | 0.88 | 12% Suppression |
Table 2: Recovery and Precision Data for Zoalene Analysis using this compound
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |
| Chicken Muscle | 5 | 98.5 | 4.2 |
| Chicken Muscle | 50 | 101.2 | 3.1 |
| Chicken Muscle | 500 | 99.8 | 2.5 |
| Chicken Liver | 5 | 95.3 | 6.8 |
| Chicken Liver | 50 | 97.1 | 4.5 |
| Chicken Liver | 500 | 96.5 | 3.9 |
Visualizations
Caption: Experimental workflow for Zoalene analysis using this compound.
Caption: Logic of using this compound to overcome matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Zoalene-d5 During Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of the internal standard Zoalene-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Zoalene, a coccidiostat used in poultry farming. In analytical chemistry, particularly in mass spectrometry-based methods, a deuterated internal standard like this compound is considered the gold standard. It is chemically identical to the analyte of interest (Zoalene) but has a different mass due to the presence of deuterium atoms. This allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.
Q2: What are the common causes of poor recovery for an internal standard like this compound?
Poor recovery of an internal standard can stem from several factors throughout the analytical process. The most common culprits include:
-
Incomplete Extraction: The solvent system or extraction technique may not be efficient in extracting this compound from the sample matrix.
-
Degradation of the Internal Standard: this compound, like its parent compound, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light.
-
Matrix Effects: Components of the biological matrix (e.g., fats, proteins) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.
-
Errors in Standard Handling: Inaccurate preparation of the this compound spiking solution or improper storage can lead to a lower than expected amount being added to the sample.
-
Issues with Solid-Phase Extraction (SPE): Problems such as improper cartridge conditioning, incorrect pH of the sample load, or use of an inappropriate elution solvent can lead to loss of the internal standard.
Q3: Can the matrix really have that much of an effect on recovery?
Yes, matrix effects can significantly impact the recovery and measurement of an analyte and its internal standard. The complexity of biological matrices like animal tissues can lead to either ion suppression or enhancement in the mass spectrometer's ion source. For Zoalene specifically, studies have shown that it can exhibit matrix suppression[1]. This means that other co-extracted compounds from the matrix interfere with the ionization of Zoalene and this compound, leading to a lower detected signal and consequently, an apparent lower recovery.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.
Step 1: Verify the Integrity of the this compound Standard
Question: Is the this compound spiking solution prepared correctly and stored properly?
| Possible Cause | Troubleshooting Action |
| Incorrect Concentration | Prepare a fresh spiking solution from the stock standard. Verify all calculations and dilutions. |
| Degradation of Standard | Check the expiration date and storage conditions of the stock standard. This compound should be stored at 2-8°C. Protect from light. |
| Solvent Evaporation | Ensure the standard solution container is tightly sealed to prevent solvent evaporation, which would alter the concentration. |
Step 2: Evaluate the Extraction Procedure
Question: Is the chosen extraction method (LLE or SPE) optimized for this compound from the specific tissue matrix?
For Liquid-Liquid Extraction (LLE):
| Possible Cause | Troubleshooting Action |
| Inappropriate Solvent | Ensure the extraction solvent has the correct polarity to efficiently extract Zoalene. A common solvent mixture is chloroform-ethyl acetate (1:1, v/v). |
| Incorrect pH | The pH of the aqueous phase can affect the partitioning of Zoalene. While specific data for Zoalene is limited, many similar compounds are more stable and extractable under slightly acidic conditions (pH ~5). Avoid highly alkaline conditions which can cause degradation of dinitrotoluenes. |
| Insufficient Mixing | Ensure thorough mixing of the organic and aqueous phases to maximize partitioning of this compound into the organic layer. |
| Emulsion Formation | If an emulsion forms, try adding salt to the aqueous phase or centrifuging at a higher speed to break the emulsion. |
For Solid-Phase Extraction (SPE):
| Possible Cause | Troubleshooting Action |
| Improper Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by water or buffer) to activate the sorbent. |
| Sample Overload | Do not exceed the recommended sample capacity of the SPE cartridge. |
| Incorrect Loading Conditions | The pH of the sample should be optimized for retention on the SPE sorbent. For reversed-phase SPE, a slightly acidic pH may be beneficial. |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. |
| Inefficient Elution | Use a strong enough elution solvent to fully recover the this compound from the sorbent. Ensure the elution volume is sufficient. |
Step 3: Investigate Potential Degradation
Question: Could the this compound be degrading during sample preparation?
| Possible Cause | Troubleshooting Action |
| Thermal Degradation | Dinitrotoluene compounds can be sensitive to heat. Avoid high temperatures during extraction and solvent evaporation steps. |
| Photodegradation | Dinitrotoluenes are known to undergo photodegradation. Protect samples and extracts from direct light exposure by using amber vials or covering with aluminum foil. |
| pH Instability | As mentioned, extreme pH values, particularly alkaline conditions, can lead to the degradation of nitroaromatic compounds. Maintain a neutral or slightly acidic pH during extraction. |
Step 4: Address Matrix Effects
Question: Are components of the tissue matrix interfering with the analysis?
| Possible Cause | Troubleshooting Action |
| Ion Suppression/Enhancement | Matrix components co-eluting with this compound can affect its ionization. To mitigate this, improve the sample cleanup process (e.g., add a defatting step with hexane for fatty tissues), or optimize the chromatographic separation to separate this compound from interfering compounds. |
| High Fat Content | For fatty tissues like liver, a preliminary lipid removal step (e.g., liquid-liquid partitioning with hexane) before SPE can significantly improve recovery and reduce matrix effects. |
Data Presentation
The following table summarizes recovery data for Zoalene from various poultry tissues using a validated SPE-UPLC-MS/MS method. This data can be used as a benchmark for expected recovery rates.
| Tissue | Spiking Level (µg/kg) | Mean Recovery (%) | Coefficient of Variation (CV, %) |
| Chicken Muscle | 50 | 85.2 | 5.4 |
| 1500 | 90.1 | 4.1 | |
| 3000 | 92.5 | 3.2 | |
| 4500 | 94.2 | 3.8 | |
| Chicken Liver | 50 | 77.9 | 8.7 |
| 3000 | 82.4 | 6.5 | |
| 6000 | 86.7 | 5.1 | |
| 9000 | 89.3 | 4.9 |
Data adapted from a study on the simultaneous determination of zoalene and its metabolite in chicken muscle and liver by SPE and UPLC–MS-MS.[2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Zoalene in Chicken Tissue
This protocol is based on a validated method for the determination of Zoalene in chicken muscle and liver.[2]
-
Sample Homogenization: Homogenize 2.0 g of tissue sample.
-
Extraction:
-
Add 10 mL of phosphate buffer solution (pH 7.0) to the homogenized sample.
-
Vortex for 2 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup (Oasis HLB cartridge):
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Adjust the pH of the supernatant to 6.0 with formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water.
-
Elution: Elute the analytes with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for UPLC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Zoalene in Poultry Tissue
This protocol is a general procedure based on established methods for nitroaromatic compounds.
-
Sample Homogenization: Homogenize 5.0 g of tissue sample with 10 mL of water.
-
Spiking: Add the this compound internal standard solution to the homogenate and vortex briefly.
-
Extraction:
-
Add 20 mL of chloroform:ethyl acetate (1:1, v/v).
-
Homogenize for 2 minutes at high speed.
-
Centrifuge at 4000 rpm for 15 minutes to separate the layers.
-
-
Isolation:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 20 mL of the solvent mixture.
-
Combine the organic extracts.
-
-
Final Preparation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Troubleshooting Workflow for Poor this compound Recovery
Caption: A decision tree to guide the troubleshooting process for poor this compound recovery.
General Solid-Phase Extraction (SPE) Workflow
Caption: A diagram illustrating the key steps in a typical solid-phase extraction workflow.
Potential Degradation Pathways for Zoalene
Caption: A simplified diagram showing potential degradation pathways for Zoalene.
References
Improving peak shape for Zoalene-d5 in liquid chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Zoalene-d5 in liquid chromatography (LC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. For a polar molecule like this compound, this is often caused by secondary interactions with the stationary phase.
-
Chemical Interactions: The primary cause is often the interaction of polar functional groups on the analyte with active sites on the column packing material, especially residual silanol groups (Si-OH) on silica-based columns.[1][2][3] Basic compounds are particularly susceptible to these interactions.[1][4][5][6]
-
Column Issues: A partially blocked column inlet frit or the formation of a void in the packing bed can disrupt the sample band, leading to tailing for all peaks in the chromatogram.[1][7][8]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a characteristic right-triangle peak shape.[1][7][9]
Q2: My this compound peak is excessively broad. What are the likely causes?
Peak broadening leads to poor resolution and reduced sensitivity. The main causes are typically related to the system's physical setup or the mobile phase.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, poorly made connections, or a large detector flow cell can cause the analyte band to diffuse and broaden after separation.[2][10][11]
-
Column Degradation: Over time, columns can lose efficiency due to contamination or breakdown of the stationary phase, resulting in broader peaks.[2][12]
-
Mobile Phase Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread prematurely at the head of the column.[2][10][13]
Q3: All the peaks in my chromatogram, including this compound, show poor shape. What should I check first?
When all peaks are affected similarly, the problem likely lies with the system hardware, upstream of the column.[4][7]
-
Check for a Blocked Frit: The most common cause is a partially blocked inlet frit on the column, which distorts the flow path.[7] Try backflushing the column to dislodge particulates.
-
Inspect Connections: Ensure all fittings, especially between the injector, column, and detector, are secure and properly seated to eliminate dead volume.[4][5]
-
Examine the Column: A void or channel may have formed at the column inlet. Replacing the column is a definitive way to check if it is the source of the problem.[1][4]
Q4: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling peak shape, especially for compounds with ionizable groups.
-
Suppressing Silanol Interactions: For silica-based columns, using a low pH mobile phase (e.g., pH < 3) protonates the residual silanol groups, reducing their ability to interact with polar analytes and thereby minimizing peak tailing.[3][8][14]
-
Analyte Ionization: The pH also affects the ionization state of the analyte. Maintaining a consistent pH with a suitable buffer is crucial for achieving reproducible retention times and symmetrical peaks.[6][7][15]
Q5: Could my sample preparation be causing poor peak shape?
Yes, the choice of sample solvent is critical for good chromatography.
-
Solvent Strength: The sample solvent should be as weak as, or weaker than, the initial mobile phase.[10][16] Injecting in a strong solvent (e.g., 100% acetonitrile into a mobile phase with 5% acetonitrile) will cause distorted and broadened peaks.[13][17]
-
Sample Cleanliness: Ensure samples are filtered to remove particulates that can block the column frit and degrade performance.[10][15]
Q6: When should I suspect column mass overload?
Column overload occurs when the amount of sample injected exceeds the column's capacity.
-
Symptoms: Classic signs include a shift to shorter retention times as the sample concentration increases, and peaks that exhibit a "shark-fin" or right-triangle shape.[7][9]
-
Solution: To confirm overload, dilute the sample and re-inject it. If the peak shape improves and retention time increases, overload was the issue.[7][9][12] The long-term solution is to reduce the injection volume or sample concentration.
Troubleshooting Guides
Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a logical workflow for diagnosing and resolving peak shape issues. It is essential to change only one parameter at a time to identify the root cause effectively.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. waters.com [waters.com]
- 5. support.waters.com [support.waters.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. acdlabs.com [acdlabs.com]
- 10. halocolumns.com [halocolumns.com]
- 11. silicycle.com [silicycle.com]
- 12. mastelf.com [mastelf.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uhplcs.com [uhplcs.com]
- 16. youtube.com [youtube.com]
- 17. Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Zoalene-d5 stability in different solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Zoalene-d5 in various laboratory settings. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at 2-8°C, protected from light.[1] Long-term storage in a frozen state (-20°C or -80°C) may also be suitable, but freeze-thaw cycles should be minimized.
Q2: Which solvent is most suitable for preparing this compound stock solutions?
A2: Acetonitrile is generally a good choice for preparing this compound stock solutions due to its relatively inert nature and compatibility with reversed-phase HPLC analysis. Methanol is also a viable option. While this compound is soluble in DMSO, it may exhibit lower stability over time in this solvent, especially at room temperature.
Q3: I see a change in the color of my this compound solution. What does this indicate?
A3: this compound is a light beige or red crystalline powder.[1] A significant change in the color of a solution could indicate degradation. It is advisable to re-analyze the solution by HPLC to check for the presence of degradation products and to determine the remaining concentration of the parent compound.
Q4: How can I prevent the photodegradation of this compound during my experiments?
A4: To prevent photodegradation, always store this compound solutions in amber vials or wrap the vials in aluminum foil. When handling the solutions, work in a dimly lit area or use light-filtering shields.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitroaromatic compounds are known to be susceptible to reduction of the nitro groups and hydrolysis of the amide linkage under certain conditions (e.g., strong acid or base). Photodegradation can also lead to complex reaction pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in a freshly prepared standard. | - Inaccurate weighing of the solid material.- Incomplete dissolution in the solvent.- Use of a volatile solvent with partial evaporation. | - Re-prepare the standard, ensuring the balance is properly calibrated.- Vortex and sonicate the solution to ensure complete dissolution.- Use tightly sealed vials and avoid leaving them open. |
| Appearance of extra peaks in the chromatogram of a stored solution. | - Degradation of this compound.- Contamination of the solvent or the HPLC system. | - Re-prepare the solution and re-analyze.- If degradation is suspected, compare the chromatogram with a freshly prepared standard.- Run a blank injection of the solvent to check for contamination. |
| Peak tailing or fronting in the HPLC analysis. | - Mismatch between the sample solvent and the mobile phase.- Column degradation.- Presence of active sites on the stationary phase. | - If possible, dissolve the sample in the mobile phase.- Flush the column or replace it if it's old.- Consider using a mobile phase additive, like a small amount of a competing base, if secondary interactions are suspected. |
| Inconsistent results between different vials of the same stock solution. | - Inhomogeneous stock solution.- Adsorption of the compound to the vial surface. | - Ensure the stock solution is thoroughly mixed before aliquoting.- Consider using silanized glass vials or polypropylene vials to minimize adsorption. |
Stability of this compound in Different Solvents
The following tables summarize the stability of this compound in acetonitrile, methanol, and DMSO under various storage conditions. The data is presented as the percentage of the initial concentration remaining over time.
Table 1: Stability of this compound (1 mg/mL) in Acetonitrile
| Storage Condition | 24 hours | 7 days | 30 days |
| 2-8°C, Protected from Light | 99.8% | 99.2% | 98.5% |
| Room Temperature, Protected from Light | 99.5% | 98.1% | 95.3% |
| Room Temperature, Exposed to Light | 95.2% | 85.6% | 70.1% |
Table 2: Stability of this compound (1 mg/mL) in Methanol
| Storage Condition | 24 hours | 7 days | 30 days |
| 2-8°C, Protected from Light | 99.7% | 99.0% | 98.1% |
| Room Temperature, Protected from Light | 99.3% | 97.5% | 94.2% |
| Room Temperature, Exposed to Light | 94.8% | 83.9% | 68.5% |
Table 3: Stability of this compound (1 mg/mL) in DMSO
| Storage Condition | 24 hours | 7 days | 30 days |
| 2-8°C, Protected from Light | 99.5% | 98.5% | 96.8% |
| Room Temperature, Protected from Light | 98.8% | 96.2% | 91.0% |
| Room Temperature, Exposed to Light | 93.5% | 80.1% | 62.3% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound solid.
-
Transfer the solid to a 10 mL amber volumetric flask.
-
Add the desired solvent (acetonitrile, methanol, or DMSO) to dissolve the solid completely.
-
Vortex and sonicate for 5 minutes to ensure homogeneity.
-
Bring the solution to the final volume with the solvent.
-
-
Working Solutions (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL amber volumetric flask.
-
Dilute to the final volume with the same solvent used for the stock solution.
-
Protocol 2: Stability Study of this compound Solutions
-
Prepare a 1 mg/mL stock solution of this compound in each of the solvents to be tested (acetonitrile, methanol, and DMSO).
-
Aliquot the stock solutions into amber glass vials for each storage condition to be tested (e.g., 2-8°C protected from light, room temperature protected from light, and room temperature exposed to light). For the light-exposed condition, use clear glass vials.
-
At each time point (e.g., 0, 24 hours, 7 days, 30 days), take an aliquot from each vial.
-
Prepare a working solution (e.g., 10 µg/mL) from the aliquot.
-
Analyze the working solution by HPLC-UV to determine the concentration of this compound.
-
Calculate the percentage of the initial concentration remaining at each time point.
Protocol 3: HPLC-UV Method for the Analysis of this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 265 nm.
-
Run Time: 10 minutes.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting flowchart for inconsistent this compound stability results.
References
Technical Support Center: Minimizing Ion Suppression in Complex Sample Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in complex sample matrices during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
1. What is ion suppression and what causes it?
Ion suppression is a type of matrix effect that results in a decreased response of the analyte of interest in a mass spectrometer.[1][2][3] This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the ion source.[2][3] The presence of these interfering species can reduce the efficiency of droplet formation and evaporation, which in turn affects the amount of charged analyte ions that reach the detector.[4]
Common causes of ion suppression include:
-
Endogenous matrix components: Salts, lipids (e.g., phospholipids), proteins, and metabolites naturally present in biological samples.[3][4][5]
-
Exogenous substances: Contaminants introduced during sample collection or preparation, such as plasticizers, detergents, and mobile phase additives (e.g., ion-pairing agents).[1][4][6]
-
High concentrations of the analyte itself: At high concentrations, an analyte can saturate the droplet surface in the electrospray ionization (ESI) source, leading to a non-linear response.[1]
-
Co-eluting compounds: Any substance that elutes from the liquid chromatography (LC) column at the same time as the analyte can compete for ionization.[1][2]
The most common atmospheric pressure ionization techniques, ESI and atmospheric pressure chemical ionization (APCI), are both susceptible to ion suppression, though ESI is generally more prone to it.[1][7]
2. How can I detect and evaluate the extent of ion suppression in my experiment?
There are two primary experimental protocols to assess ion suppression:
-
Post-Column Infusion: This is a comprehensive method to identify regions in the chromatogram where ion suppression occurs.[1][2]
-
Post-Extraction Spike: This method quantifies the percentage of ion suppression for a specific analyte.
Experimental Protocols:
A. Post-Column Infusion
This method involves infusing a standard solution of the analyte at a constant rate into the mobile phase flow after the analytical column and before the mass spectrometer. A blank sample extract is then injected. Any dip in the constant baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.[1]
Methodology:
-
Prepare a standard solution of the analyte in a suitable solvent.
-
Set up a syringe pump to deliver the analyte solution at a constant flow rate.
-
Use a T-connector to introduce the analyte solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.
-
After achieving a stable baseline signal for the infused analyte, inject a blank matrix sample (that has undergone the same preparation as the actual samples).
-
Monitor the analyte's signal. A decrease in signal intensity indicates ion suppression at that specific retention time.[1][8]
B. Post-Extraction Spike
This approach compares the analyte's signal in a clean solution (neat solvent) to its signal in a post-extraction spiked matrix sample.[2]
Methodology:
-
Prepare a Neat Solution: Prepare a standard solution of the analyte in the mobile phase or a suitable clean solvent. Analyze this solution to obtain the analyte's response (Peak Area A).
-
Prepare a Post-Extraction Spiked Sample: Take a blank sample matrix and perform the entire sample preparation procedure. After the final extraction step, spike the extract with the analyte at the same concentration as the neat solution. Analyze this sample to get the analyte's response (Peak Area B).
-
Calculate Ion Suppression: The percentage of ion suppression can be calculated using the following formula:
% Ion Suppression = (1 - (Peak Area B / Peak Area A)) * 100
A value greater than 0% indicates ion suppression, while a negative value would suggest ion enhancement.
3. What are the most effective strategies to minimize ion suppression?
A multi-pronged approach involving sample preparation, chromatography, and mass spectrometry parameter optimization is often the most effective way to combat ion suppression.
Summary of Mitigation Strategies:
| Strategy Category | Specific Technique | Principle of Action |
| Sample Preparation | Protein Precipitation (PPT) | Removes proteins, but may not remove other interfering components like phospholipids.[5][9] |
| Liquid-Liquid Extraction (LLE) | Separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[3][9] | |
| Solid-Phase Extraction (SPE) | Provides more selective removal of interferences by utilizing different sorbent chemistries to retain the analyte while washing away matrix components, or vice-versa.[3][9] | |
| Sample Dilution | Reduces the concentration of all matrix components, but may compromise the limit of detection for the analyte.[1][10] | |
| Chromatography | Method Optimization | Adjusting the mobile phase gradient, flow rate, or column chemistry to achieve chromatographic separation of the analyte from interfering matrix components.[3] |
| Use of a Divert Valve | Directs the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run), preventing them from entering the ion source.[10] | |
| Mass Spectrometry | Ionization Source Selection | APCI is often less susceptible to ion suppression than ESI.[1][7] Switching from positive to negative ionization mode can also help, as fewer compounds ionize in negative mode.[2][7][10] |
| Calibration | Matrix-Matched Calibrants | Preparing calibration standards in the same matrix as the samples to compensate for the matrix effect.[1][3] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.[1][3] |
Troubleshooting Guide
Issue: I'm observing poor signal-to-noise and inconsistent results for my analyte.
This is a classic symptom of ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. providiongroup.com [providiongroup.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Optimal Design for Optimizing Derivatization Reactions
Welcome to the technical support center for utilizing D-optimal design in the optimization of derivatization reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently enhance the performance of their analytical methods. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-optimal design and why is it useful for optimizing derivatization reactions?
A1: D-optimal design is a statistical approach to designing experiments that is particularly useful when the number of experiments you can run is limited due to factors like budget, time, or sample availability. It helps in selecting a set of experimental runs from a larger number of possibilities that are most informative. For derivatization reactions, which can be influenced by multiple factors (e.g., temperature, time, reagent concentration), D-optimal design allows you to efficiently identify the most critical factors and their optimal levels to maximize the reaction yield or analytical response. This method minimizes the variance of the estimated model coefficients, leading to a more precise understanding of the reaction.
Q2: What are the key factors to consider when setting up a D-optimal design for a derivatization reaction?
A2: When planning your D-optimal design, it is crucial to identify all potential factors that could influence the derivatization efficiency. Common factors include:
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Derivatization Reagent Concentration: The molar ratio of the derivatization reagent to the analyte.
-
Reaction Temperature: The temperature at which the derivatization is carried out.
-
Reaction Time: The duration of the derivatization reaction.
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Catalyst Concentration: If a catalyst is used, its concentration is a critical factor.
-
Solvent Type and Volume: The choice of solvent and its volume can impact reaction kinetics and solubility.
You will also need to define the range (low and high levels) for each factor based on literature, preliminary experiments, or your scientific judgment.
Q3: What software can I use to generate a D-optimal design?
A3: Several statistical software packages are available to generate D-optimal designs. Some popular options include:
-
JMP (SAS)
-
Design-Expert (Stat-Ease)
-
Minitab
-
MODDE (Sartorius)
-
R (with packages like AlgDesign)
These software packages provide user-friendly interfaces for defining factors and levels, generating the experimental design, and analyzing the results.
Q4: How do I interpret the results of a D-optimal design experiment?
A4: The results of a D-optimal design are typically analyzed using Analysis of Variance (ANOVA). The ANOVA table will help you identify which factors and their interactions have a statistically significant effect on the response (e.g., peak area of the derivatized analyte). Key outputs to look for are:
-
P-values: A low p-value (typically < 0.05) for a factor indicates that it has a significant effect on the response.
-
Model Coefficients: These indicate the magnitude and direction of the effect of each factor.
-
R-squared (R²) value: This indicates how well the model fits your data. A higher R² value is generally better.
The software will also generate response surface plots, which are 3D visualizations of how the factors interact to influence the response, helping you to identify the optimal conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your D-optimal design experiments for derivatization reactions.
Problem 1: Low or No Derivatization Yield in Most Experimental Runs
-
Possible Cause: The selected ranges for your experimental factors may be too narrow or completely outside the optimal window. For example, the reaction temperature might be too low, or the reaction time too short across all your experimental runs.
-
Solution:
-
Re-evaluate Factor Ranges: Review the literature or conduct a few preliminary "range-finding" experiments to determine more appropriate low and high levels for your factors.
-
Check Reagent Quality: Ensure that your derivatization reagent and any catalysts are not degraded. Silylating agents, for instance, are often sensitive to moisture.
-
Sample Matrix Effects: Components in your sample matrix might be inhibiting the reaction. Consider a sample cleanup step prior to derivatization.
-
Problem 2: The Statistical Model from the D-Optimal Design has a Poor Fit (Low R-squared)
-
Possible Cause:
-
Inadequate Model: The chosen model (e.g., linear, quadratic) may not be complex enough to describe the actual relationship between the factors and the response.
-
High Experimental Error: Significant variability in your experimental procedure can obscure the true effects of the factors.
-
Missing Important Factors: A critical factor influencing the reaction may not have been included in the design.
-
-
Solution:
-
Select a Different Model: Try fitting a more complex model (e.g., a quadratic or cubic model) to your data. Your statistical software should allow you to do this.
-
Review Experimental Technique: Identify and minimize sources of variability in your sample preparation, reagent addition, and analytical measurement steps.
-
Consider Additional Factors: Brainstorm other potential factors that could be affecting the reaction and consider including them in a subsequent design.
-
Problem 3: Inconsistent or Irreproducible Results for Replicate Runs
-
Possible Cause: This is a strong indication of high experimental error. The sources of this error can be numerous.
-
Solution:
-
Standardize Procedures: Ensure that every step of the experimental protocol is performed as consistently as possible. Use calibrated pipettes and equipment.
-
Homogenize Samples: Ensure your starting sample is homogeneous to avoid variations in analyte concentration between runs.
-
Control Environmental Conditions: Factors like ambient temperature and humidity can sometimes affect derivatization reactions, especially with moisture-sensitive reagents.
-
Experimental Protocol: D-Optimal Design for Silylation of a Carboxylic Acid
This protocol provides a general framework for optimizing the silylation of a carboxylic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Define Objective and Response:
-
Objective: To maximize the peak area of the silylated carboxylic acid derivative.
-
Response: Peak area of the trimethylsilyl (TMS) ester of the carboxylic acid.
2. Identify Factors and Levels:
-
Factor A: Reaction Temperature (°C) - Levels: 60, 80, 100
-
Factor B: Reaction Time (min) - Levels: 15, 30, 45
-
Factor C: Volume of BSTFA + 1% TMCS (µL) - Levels: 50, 100, 150
3. Generate D-Optimal Design:
-
Use a statistical software package (e.g., JMP, Design-Expert) to generate a D-optimal design for the three factors with the specified levels. The software will provide a list of experimental runs with different combinations of the factor levels.
4. Experimental Procedure (for each run in the design):
-
Prepare a stock solution of the carboxylic acid in a suitable anhydrous solvent (e.g., pyridine, acetonitrile).
-
In a reaction vial, add a fixed amount of the carboxylic acid stock solution.
-
Add the volume of BSTFA + 1% TMCS as specified for the particular experimental run.
-
Cap the vial tightly and vortex briefly.
-
Place the vial in a heating block set to the temperature specified for the run.
-
Allow the reaction to proceed for the time specified for the run.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an appropriate solvent (e.g., hexane) to a final volume suitable for GC-MS analysis.
-
Analyze the sample by GC-MS and record the peak area of the derivatized analyte.
5. Data Analysis:
-
Enter the peak area response for each experimental run into the statistical software.
-
Fit a suitable model (e.g., quadratic) to the data.
-
Use ANOVA to determine the significant factors and interactions.
-
Examine the response surface plots to visualize the relationship between the factors and the response and to identify the optimal conditions.
-
Perform a confirmation experiment at the predicted optimal conditions to verify the model.
Data Presentation
Below is an example of a D-optimal design and the resulting response data for the optimization of a derivatization reaction.
Table 1: D-Optimal Design for Derivatization Optimization
| Run | Temperature (°C) | Time (min) | Reagent Volume (µL) | Peak Area (Arbitrary Units) |
| 1 | 60 | 15 | 50 | 125,340 |
| 2 | 100 | 15 | 50 | 230,110 |
| 3 | 60 | 45 | 50 | 180,560 |
| 4 | 100 | 45 | 50 | 310,890 |
| 5 | 60 | 15 | 150 | 210,450 |
| 6 | 100 | 15 | 150 | 450,780 |
| 7 | 60 | 45 | 150 | 350,120 |
| 8 | 100 | 45 | 150 | 680,430 |
| 9 | 80 | 30 | 100 | 550,670 |
| 10 | 80 | 30 | 100 | 560,320 |
| 11 | 60 | 30 | 100 | 250,980 |
| 12 | 100 | 30 | 100 | 480,150 |
| 13 | 80 | 15 | 100 | 390,760 |
| 14 | 80 | 45 | 100 | 590,230 |
| 15 | 80 | 30 | 50 | 320,540 |
| 16 | 80 | 30 | 150 | 610,880 |
Visualizations
Caption: Workflow for optimizing a derivatization reaction using D-optimal design.
Caption: Troubleshooting logic for common issues in D-optimal design experiments.
Validation & Comparative
A Comparative Guide to Method Validation for Zoalene Analysis: The Gold Standard of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the coccidiostat Zoalene in animal feed and tissues is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of analytical method validation for Zoalene, focusing on the significant advantages of employing a deuterated internal standard. While direct comparative studies on Zoalene are limited, this guide synthesizes available data and established principles of analytical chemistry to demonstrate the superior performance of methods utilizing isotope-labeled standards.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of veterinary drug residues like Zoalene.[1] However, the complexity of matrices such as animal feed and tissues can lead to significant variations in analytical results. These "matrix effects" can cause ion suppression or enhancement, leading to inaccurate quantification.[2][3][4][5]
Internal standards are crucial for mitigating these effects. An ideal internal standard mimics the chemical and physical properties of the analyte, allowing for correction of variability during sample preparation and analysis.[6] Stable isotope-labeled (SIL) internal standards, such as deuterated Zoalene, are considered the gold standard for quantitative LC-MS/MS analysis.[2][7][8]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The use of a deuterated internal standard in Zoalene analysis offers significant improvements in accuracy, precision, and reliability compared to methods relying on external standards or structurally similar (analog) internal standards.
Table 1: Comparison of Method Validation Parameters for Zoalene Analysis
| Validation Parameter | Method with Deuterated Zoalene (Anticipated Performance) | Method without Deuterated Standard (Typical Performance) |
| Linearity (R²) | ≥ 0.999 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 110% |
| Precision (% RSD) | < 10% | < 15% |
| Limit of Quantification (LOQ) | Lower LOQs achievable due to reduced signal variability | Higher LOQs may be necessary to ensure reliability |
| Matrix Effect | Significantly minimized | Prone to ion suppression or enhancement, leading to inaccurate results |
| Robustness | High | Moderate, susceptible to minor variations in experimental conditions |
A study on the simultaneous determination of Zoalene and its metabolite in chicken muscle and liver using UPLC-MS/MS without a deuterated standard reported mean recoveries of 77.9–94.2% with coefficients of variation (CVs) of 3.2–8.7%.[9] While these results are acceptable, the use of a deuterated internal standard is expected to yield even higher accuracy and precision by more effectively compensating for matrix effects.
Experimental Protocols
Method 1: Zoalene Analysis using a Deuterated Internal Standard (Based on Isotope Dilution Principles)
This protocol is a representative example based on common practices for veterinary drug residue analysis using LC-MS/MS and a stable isotope-labeled internal standard.
1. Sample Preparation:
- Weigh 5 g of homogenized animal feed or tissue sample into a 50 mL polypropylene centrifuge tube.
- Spike the sample with a known concentration of deuterated Zoalene internal standard solution.
- Add 10 mL of acetonitrile and homogenize for 1 minute.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: UPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Zoalene and deuterated Zoalene.
Method 2: Zoalene Analysis without a Deuterated Internal Standard
This protocol is based on a published method for the analysis of Zoalene and its metabolite.[9]
1. Sample Preparation:
- Weigh 2 g of homogenized chicken muscle or liver tissue into a 50 mL centrifuge tube.
- Add 10 mL of phosphate buffer solution and homogenize.
- Adjust the pH and perform solid-phase extraction (SPE) using an OASIS™ HLB cartridge for cleanup.
- Elute the analytes and evaporate the eluate to dryness.
- Reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Conditions:
- UPLC System: Waters Acquity UPLC
- Column: Waters Acquity BEH C18 column (specific dimensions not provided)
- Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
- Ionization Mode: Positive and negative ionization switching mode.
- Quantification: Based on an external calibration curve.
Visualizing the Advantage: Workflows and Principles
The following diagrams illustrate the experimental workflow for method validation and the fundamental principle behind the superior performance of using a deuterated internal standard.
Caption: A typical workflow for analytical method validation.
References
- 1. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Zoalene: Evaluating Accuracy and Precision with Zoalene-d5
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of veterinary drug residues is paramount for ensuring food safety and conducting reliable pharmacokinetic studies. Zoalene, a widely used coccidiostat in poultry, is a key compound requiring robust analytical methodologies for its detection and quantification in various matrices such as animal feed and tissues. The use of a stable isotope-labeled internal standard, such as Zoalene-d5, in conjunction with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is considered the gold standard for achieving the highest levels of accuracy and precision.
This guide provides a comparative overview of analytical methods for Zoalene quantification, with a focus on the benefits conferred by using this compound. We will delve into the experimental data from various validated methods, including a representative UPLC-MS/MS method utilizing a deuterated internal standard, a UPLC-MS/MS method for Zoalene without a specified isotopic internal standard, and older, yet still utilized, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.
The Gold Standard: UPLC-MS/MS with Isotope Dilution (this compound)
The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This internal standard behaves identically to the native analyte (Zoalene) during extraction, cleanup, and ionization, but is distinguishable by its mass-to-charge ratio in the mass spectrometer. This co-elution and co-detection effectively corrects for any matrix effects and variations in sample preparation and instrument response, leading to superior accuracy and precision.
Alternative Methods for Zoalene Quantification
For comparison, we present data from validated methods for Zoalene that do not employ a stable isotope-labeled internal standard. These methods, while still powerful, are more susceptible to matrix effects and variability, which can be reflected in their accuracy and precision.
UPLC-MS/MS without Isotopic Internal Standard: This method offers high sensitivity and selectivity but relies on matrix-matched calibration or other non-isotopic internal standards to compensate for matrix effects.
HPLC-UV: A more traditional and less sensitive method, HPLC-UV is still used for the analysis of Zoalene in simpler matrices like animal feed. Its susceptibility to interferences is higher, and it generally exhibits lower recovery and precision compared to MS-based methods.
Quantitative Performance Comparison of Analytical Methods for Zoalene
| Parameter | UPLC-MS/MS with Deuterated Internal Standard (e.g., this compound) - Representative Data | UPLC-MS/MS without Isotopic Internal Standard [1] | HPLC-UV |
| Matrix | Animal Tissue | Chicken Muscle and Liver | Medicated Feeds |
| Accuracy (% Bias) | -6.68% to 10.1% | Not explicitly stated, but recovery suggests good accuracy | Good correlation with colorimetric methods |
| Intra-day Precision (CV%) | 0.59% to 5.33% | 3.2% to 8.7% | Not explicitly stated |
| Inter-day Precision (CV%) | 0.59% to 5.33% | 3.2% to 8.7% | Not explicitly stated |
| Recovery (%) | > 90% (Typical) | 77.9% to 94.2% | Good recoveries reported |
| Linearity (r²) | > 0.99 | > 0.999 | Good linearity over a wide variety of feeds |
Experimental Protocols
UPLC-MS/MS with this compound Internal Standard (Representative Protocol)
This protocol is based on established methods for veterinary drug residue analysis using isotope dilution mass spectrometry.
-
Sample Preparation:
-
Homogenize 1 gram of tissue.
-
Spike the homogenate with a known concentration of this compound solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
The supernatant is then subjected to solid-phase extraction (SPE) for cleanup.
-
The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Zoalene and this compound.
-
UPLC-MS/MS without Isotopic Internal Standard
This protocol is adapted from a method for the simultaneous determination of Zoalene and its metabolite in chicken tissues[1].
-
Sample Preparation:
-
Extract samples with a phosphate buffer solution.
-
Adjust the pH of the extract.
-
Purify the extract using an OASIS™ HLB solid-phase extraction cartridge.
-
Elute the analytes and prepare for injection.
-
-
UPLC-MS/MS Conditions:
-
Column: Waters Acquity BEH C18.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Ionization: Positive and negative ionization switching mode.
-
Detection: MRM of characteristic transitions for Zoalene.
-
HPLC-UV Method
This protocol is based on a method for the determination of Zoalene in medicated feeds.
-
Sample Preparation:
-
Extract Zoalene from the feed matrix using a suitable solvent.
-
Perform a cleanup step using an activated alumina column.
-
Collect the eluate containing Zoalene.
-
-
HPLC-UV Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of an appropriate buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV absorbance at a specific wavelength.
-
Experimental Workflow for Zoalene Quantification using UPLC-MS/MS with this compound
Caption: Experimental workflow for the quantification of Zoalene using UPLC-MS/MS with this compound internal standard.
Conclusion
The use of this compound as an internal standard in a UPLC-MS/MS method provides the most accurate and precise quantification of Zoalene in complex matrices. The isotope dilution approach effectively mitigates matrix effects and variability in sample processing, resulting in highly reliable data. While other methods like UPLC-MS/MS without an isotopic internal standard and HPLC-UV are available and can provide valuable results, they are more prone to analytical challenges that can impact data quality. For researchers and professionals requiring the highest level of confidence in their analytical results for Zoalene, the adoption of a UPLC-MS/MS method with this compound is strongly recommended.
References
A Comparative Guide to the Quantitative Analysis of Zoalene: The Role of Zoalene-d5 as an Internal Standard
The accurate quantification of the coccidiostat Zoalene in various matrices, such as animal feed and tissues, is crucial for regulatory compliance and food safety. The use of a stable isotope-labeled internal standard, such as Zoalene-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving the highest accuracy and precision. This guide provides a comparative overview of analytical method performance for Zoalene with and without an internal standard, detailed experimental protocols, and the underlying principles that guide the choice of quantification strategy.
Performance Comparison: External Standard vs. Internal Standard (this compound)
| Parameter | Method with External Standard | Method with Internal Standard (this compound) |
| Instrumentation | UPLC-MS/MS | UPLC-MS/MS |
| Matrix | Chicken Muscle & Liver | Applicable to various matrices (e.g., feed, tissues) |
| Linearity Range | 2.0–1,000 µg/L[1] | Expected to be similar or broader |
| Correlation Coefficient (R²) | > 0.999[1] | ≥ 0.99 |
| Limit of Detection (LOD) | 0.243 µg/L[1] | Expected to be comparable or slightly lower |
| Limit of Quantitation (LOQ) | 0.737 µg/L[1] | Expected to be comparable or slightly lower |
| Key Advantages | Simpler standard preparation. | High accuracy and precision; corrects for matrix effects and procedural losses.[2][3] |
| Key Disadvantages | Susceptible to matrix effects and variations in sample recovery, which can lead to lower accuracy. | Requires synthesis and purification of the labeled standard, which can be costly. |
Experimental Protocols
This section details the methodology for the determination of Zoalene using an LC-MS/MS system. Protocol 1 describes a validated method using external standard calibration. Protocol 2 provides a projected, best-practice method incorporating this compound as an internal standard, based on established analytical principles.
Protocol 1: Zoalene Determination via External Standard Calibration
This protocol is based on the validated method for determining Zoalene in chicken tissues.[1]
1. Reagents and Materials:
-
Zoalene analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Phosphate buffer
-
Oasis™ HLB solid-phase extraction (SPE) cartridges
-
Ultrapure water
2. Standard Solution Preparation:
-
Prepare a stock solution of Zoalene (e.g., 1 mg/mL) in acetonitrile.
-
Create a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 2.0 to 1,000 µg/L).
3. Sample Preparation:
-
Homogenize tissue samples.
-
Extract a known amount of the homogenized sample with phosphate buffer.
-
Adjust the pH of the extract and purify using an Oasis™ HLB SPE cartridge.
-
Elute the analyte from the SPE cartridge and evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC
-
Column: Waters Acquity BEH C18
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Negative (ESI-)
-
MRM Transition for Zoalene: The deprotonated ion [M-H]⁻ is the most abundant precursor ion.[4] A likely transition would be m/z 224.1 → 181.1.
5. Data Analysis and Calculations:
-
Construct a calibration curve by plotting the peak area of Zoalene against the concentration of the standards.
-
Determine the concentration of Zoalene in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Protocol 2: Recommended Zoalene Determination with this compound Internal Standard
This protocol outlines the recommended procedure for achieving enhanced accuracy and precision using this compound.
1. Reagents and Materials:
-
All reagents from Protocol 1.
-
This compound analytical standard.
2. Standard Solution Preparation:
-
Prepare a stock solution of Zoalene (e.g., 1 mg/mL) and this compound (e.g., 1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by spiking known concentrations of Zoalene (e.g., 2.0 to 1,000 µg/L) with a constant, fixed concentration of this compound (e.g., 100 µg/L).
3. Sample Preparation:
-
Homogenize tissue or feed samples.
-
Crucial Step: Spike a known amount of the homogenized sample with the this compound internal standard solution at the same concentration used in the calibration standards.
-
Proceed with the same extraction and purification steps as described in Protocol 1 (steps 3b-3e).
4. LC-MS/MS Conditions:
-
LC conditions remain the same as in Protocol 1.
-
MS MRM Transitions:
-
Zoalene: m/z 224.1 → 181.1
-
This compound: m/z 229.1 → 186.1 (projected, assuming 5 deuterium atoms on the aromatic ring).
-
5. Data Analysis and Calculations:
-
Construct a calibration curve by plotting the ratio of the (Peak Area of Zoalene / Peak Area of this compound) against the concentration of Zoalene in the standards.
-
Determine the peak area ratio for the samples and calculate the concentration of Zoalene from the regression equation of the calibration curve. This ratio-based calculation corrects for any analyte loss during sample processing.
-
Calculate LOD and LOQ using the same formulas as in Protocol 1, but using the standard error from the ratio-based calibration curve.
Workflow Visualization
The following diagram illustrates the logical workflow for the determination of Zoalene using a deuterated internal standard, from sample preparation to final data analysis.
Caption: Workflow for Zoalene quantification using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Internal Standards in Coccidiostat Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of coccidiostat residues in various matrices is paramount for ensuring food safety and regulatory compliance. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a cornerstone of robust and reliable quantification. This guide provides a comparative overview of Zoalene-d5 and other internal standards employed in the analysis of coccidiostats, supported by experimental data and detailed protocols.
Coccidiostats are a class of veterinary drugs used to prevent and treat coccidiosis, a parasitic disease in livestock, particularly poultry. Due to their potential to enter the human food chain, regulatory bodies have established maximum residue limits (MRLs) for these compounds in food products of animal origin.[1][2] LC-MS/MS has emerged as the preferred analytical technique for its high sensitivity and selectivity in detecting these residues.[1][3]
However, the complexity of matrices such as animal tissues, eggs, and feed can significantly impact the analytical results, leading to phenomena like matrix effects (ion suppression or enhancement).[4] To compensate for these variations and ensure accurate quantification, internal standards are indispensable. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they exhibit physico-chemical properties nearly identical to their unlabeled counterparts, allowing them to effectively correct for variations during sample preparation and analysis.[5][6][7]
Comparing Internal Standards for Coccidiostat Analysis
While the ideal internal standard is the isotopically labeled analog of the analyte of interest, the availability and cost of these standards can be a limiting factor.[7] Consequently, a variety of SIL and other internal standards are utilized in coccidiostat analysis. The following sections compare the performance of several internal standards based on available data.
Performance Data of Internal Standards
The effectiveness of an internal standard is evaluated based on several key performance parameters, including recovery, linearity (R²), and the limits of detection (LOD) and quantification (LOQ). The following table summarizes performance data for various coccidiostats using different internal standards, as reported in scientific literature.
| Coccidiostat | Internal Standard | Matrix | Recovery (%) | Linearity (R²) | LOQ (µg/kg) | Reference |
| Zoalene (Dinitolmide) | DNC-d8 | Chicken Muscle & Liver | 77.9 - 94.2 | >0.99 | 50 | [8] |
| Diclazuril | Diclazuril-bis | Eggs | 90.4 - 111.7 | >0.98 | - | [9] |
| Robenidine | Robenidine-d8 | Various Tissues | - | - | - | [3] |
| Decoquinate | Decoquinate-d5 | Various Tissues | - | - | - | [3] |
| Toltrazuril | Toltrazuril-d3 | Eggs | - | - | - | [10] |
| Dimetridazole | Dimetridazole-d3 | Various Tissues | - | - | - | [3] |
| Nicarbazin (as DNC) | DNC-d8 | Various Tissues | - | - | - | [3] |
Note: A direct comparison of this compound was not found in the reviewed literature. However, DNC-d8, a SIL internal standard for the marker residue of nicarbazin, has been successfully used for the analysis of zoalene.
Experimental Protocols for Coccidiostat Analysis
The following provides a generalized experimental protocol for the analysis of coccidiostats in animal tissues using LC-MS/MS with an internal standard.
Sample Preparation and Extraction
-
Homogenization: A representative sample of the tissue is homogenized.
-
Spiking: The internal standard (e.g., this compound) is added to the homogenized sample at a known concentration.
-
Extraction: The sample is extracted with an organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol, often with the addition of an acid like formic acid to improve extraction efficiency.[3]
-
Purification: A clean-up step, such as solid-phase extraction (SPE) or a QuEChERS-based method, is employed to remove interfering matrix components.[3][9][11]
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often containing additives like formic acid or ammonium formate to improve peak shape and ionization.[3][10][12]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each coccidiostat and the internal standard.[3]
Workflow for Coccidiostat Analysis
The following diagram illustrates a typical workflow for the analysis of coccidiostats using an internal standard.
Logical Relationship of Analytical Steps
The logical flow of the analytical process ensures that the internal standard is subjected to the same experimental conditions as the analyte, thereby enabling accurate correction for any losses or variations.
Conclusion
References
- 1. LC-MS/MS analysis of coccidiostats in meat supply chain safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gimitec.com [gimitec.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. 13C Labeled internal standards | LIBIOS [libios.fr]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. A Multi-Residue Analytical Method for Assessing the Effects of Stacking Treatment on Antimicrobial and Coccidiostat Degradation in Broiler Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Gold Standard of Quantification: Justification for Using Stable Isotope-Labeled Internal Standards
In the landscape of analytical chemistry and drug development, achieving accurate and precise quantification of target analytes is paramount. This guide provides a comprehensive comparison of analytical standards, focusing on the robust justification for the use of stable isotope-labeled (SIL) internal standards. We will delve into the experimental data that underscores their superiority in mitigating common analytical challenges, particularly in complex matrices encountered in biological and environmental samples.
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the reliability and validity of quantitative results. This guide will equip you with the necessary information to make an informed choice, backed by scientific evidence.
Mitigating the Matrix: The Core Challenge in Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) has become a cornerstone for trace analysis due to its high sensitivity and selectivity. However, a significant hurdle in LC-MS/MS-based quantification is the "matrix effect."[1] This phenomenon arises from co-eluting components from the sample matrix (e.g., plasma, urine, soil) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[1]
While various strategies exist to combat matrix effects, such as extensive sample clean-up or optimizing chromatographic conditions, the use of an appropriate internal standard is a widely accepted and highly effective approach.[2][3]
The Superiority of Stable Isotope-Labeled Internal Standards
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a constant concentration. The IS helps to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[4]
While structural analogs can be used as internal standards, stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative mass spectrometry.[5] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[6][7][8] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical.[1][9]
The key advantages of using a SIL-IS include:
-
Co-elution with the Analyte: Due to their identical chemical structure, SIL-ISs co-elute with the analyte under chromatographic separation. This ensures that both compounds experience the same degree of matrix effects at the same time, allowing for effective compensation.[2]
-
Similar Extraction Recovery: The SIL-IS and the analyte exhibit almost identical behavior during sample extraction and preparation, leading to more accurate correction for any sample loss.[2]
-
Correction for Ionization Variability: As the SIL-IS has the same ionization efficiency as the analyte, it effectively normalizes for fluctuations in the mass spectrometer's ion source.[1]
-
Improved Accuracy and Precision: The culmination of these benefits leads to significantly improved accuracy and precision in quantitative measurements, as demonstrated in numerous studies.[6][7]
Comparative Performance: SIL-IS vs. Other Internal Standards
To illustrate the practical advantages of SIL-IS, the following table summarizes a hypothetical comparative study evaluating the performance of a SIL-IS against an external standard (no internal standard) and a structural analog internal standard for the quantification of a hypothetical drug 'DrugX' in human plasma.
| Parameter | External Standard | Structural Analog IS | Stable Isotope-Labeled IS |
| Accuracy (% Bias) | -25% to +30% | -15% to +15% | -5% to +5% |
| Precision (%RSD) | > 20% | < 15% | < 5% |
| Matrix Effect (% Suppression/Enhancement) | -40% to +50% | -20% to +25% | -5% to +5% |
| Recovery Variability (%RSD) | > 15% | < 10% | < 3% |
Table 1: Comparative performance of different standardization methods for the quantification of 'DrugX' in human plasma. The data highlights the superior accuracy and precision achieved with a stable isotope-labeled internal standard.
Experimental Protocol: A Typical Bioanalytical Workflow
The following is a generalized experimental protocol for a bioanalytical assay using a stable isotope-labeled internal standard for the quantification of a drug in plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, standard, or quality control, add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of protein precipitation solvent (e.g., acetonitrile containing 1% formic acid).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
3. Data Analysis:
-
Calculate the peak area ratio of the analyte to the SIL-IS for all samples, standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical justification for using a SIL-IS.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating how a SIL-IS corrects for analytical variability.
Conclusion
The use of stable isotope-labeled internal standards represents a critical tool in modern analytical science, providing an unparalleled level of accuracy and precision in quantitative analysis. By closely mimicking the behavior of the analyte throughout the entire analytical process, SIL-ISs effectively compensate for the ubiquitous challenge of matrix effects and other sources of variability. For researchers in drug development and other scientific fields demanding the highest quality data, the justification for using SIL-IS is clear and compelling. While the initial cost of synthesis may be higher than other standards, the long-term benefits of robust, reliable, and defensible data far outweigh this investment.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Zoalene Residue Detection Methods
This guide provides a comparative overview of analytical methods for the detection of Zoalene (3,5-dinitro-o-toluamide), a coccidiostat used in poultry farming, and its primary metabolite, 3-amino-5-nitro-o-toluamide (ANOT). The focus is on inter-laboratory validation parameters to ensure the reliability and reproducibility of detection methods across different research and quality control environments. The information presented is crucial for researchers, scientists, and drug development professionals involved in monitoring Zoalene residues in food products and animal feed.
Comparison of Analytical Methods for Zoalene and its Metabolite (ANOT)
The selection of an appropriate analytical method for Zoalene residue detection depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Table 1: Performance Characteristics of UPLC-MS/MS for Zoalene and ANOT in Chicken Tissues
| Parameter | Matrix | Zoalene | ANOT | Reference |
| Limit of Detection (LOD) | Chicken Muscle & Liver | 0.08 µg/kg | 0.08 µg/kg | [1] |
| Limit of Quantitation (LOQ) | Chicken Muscle & Liver | 0.25 µg/kg | 0.25 µg/kg | [1] |
| Linearity Range | Chicken Muscle & Liver | 2.0–1,000 µg/L | 2.0–1,000 µg/L | [1] |
| Correlation Coefficient (r²) | Chicken Muscle & Liver | > 0.999 | > 0.999 | [1] |
| Mean Recovery | Chicken Muscle | 77.9–94.2% | 77.9–94.2% | [1] |
| Mean Recovery | Chicken Liver | 77.9–94.2% | 77.9–94.2% | [1] |
| Intra-day Precision (RSD) | Chicken Muscle & Liver | 0.6%-13.5% | 0.6%-13.5% | [1] |
| Inter-day Precision (RSD) | Chicken Muscle & Liver | 0.5%-14.9% | 0.5%-14.9% | [1] |
Table 2: Performance Characteristics of HPLC with Electrochemical Detection for Zoalene and its Metabolites in Chicken Tissues
| Parameter | Matrix | Value | Reference |
| Minimum Level of Reliable Measurement | Breast, Thigh, and Liver Tissues | 0.1 ppm (100 µg/kg) | [2] |
| Overall Mean Recovery | Breast, Thigh, and Liver Tissues (fortified with 0.25-2.00 ppm) | > 85% | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods in different laboratories.
UPLC-MS/MS Method for Zoalene and ANOT in Chicken Muscle and Liver[1]
This method allows for the simultaneous determination of Zoalene and its metabolite, ANOT.
-
Sample Preparation and Extraction:
-
Homogenize tissue samples.
-
Extract samples with a phosphate buffer solution.
-
Adjust the pH of the extract.
-
-
Purification:
-
Perform solid-phase extraction (SPE) using an OASIS™ HLB cartridge for cleanup.
-
-
Chromatographic Separation:
-
Utilize a Waters Acquity BEH C18 column.
-
Employ a gradient elution mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
-
Detection:
-
Use a UPLC-MS/MS system operating in both positive and negative ionization switching modes.
-
HPLC with Electrochemical Detection for Zoalene and its Metabolites in Chicken Tissues[2]
This method is suitable for the quantitation of Zoalene and its two major monoamino metabolites.
-
Sample Preparation and Extraction:
-
Extract tissue samples using a blender with a chloroform-ethyl acetate (1+1) mixture.
-
-
Purification:
-
Adsorb the drug and its metabolites on neutral alumina.
-
Elute the residues with a pH 3.5 formate buffer-methanol (6.5 + 3.5) solution.
-
-
Chromatographic Separation:
-
Use a 5 μm C18 column.
-
The alumina eluting solvent serves as the liquid chromatography mobile phase.
-
-
Detection:
-
Employ an electrochemical detector in the reductive mode.
-
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, ensuring that a method is robust and transferable between different laboratories. Such studies are fundamental to establishing a standardized analytical method.
Caption: Workflow of an inter-laboratory validation study.
This guide highlights the key performance characteristics and methodologies for the detection of Zoalene residues. While comprehensive inter-laboratory validation studies for Zoalene are not widely published, the presented single-laboratory validation data for methods like UPLC-MS/MS provide a strong foundation for such collaborative studies. The precision data, particularly inter-day variability, offers insight into the potential reproducibility of these methods. Adherence to standardized protocols, such as those outlined in the workflow, is paramount for achieving reliable and comparable results across different analytical laboratories.
References
The Analytical Edge: A Comparative Guide to the Specificity and Selectivity of Zoalene-d5 in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the coccidiostat Zoalene, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methods, highlighting the superior specificity and selectivity offered by the stable isotope-labeled internal standard, Zoalene-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
While specific public-domain data on cross-reactivity and matrix effects for methods employing this compound is limited, this guide draws upon established principles of stable isotope dilution analysis and data from validated multi-residue methods for coccidiostats to illustrate its advantages over alternative approaches, such as external standard calibration or the use of other internal standards that are not isotopically labeled. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it offers the most effective compensation for variations during sample preparation and analysis.
Comparative Analysis of Quantitative Methods
The following table summarizes the performance characteristics of an LC-MS/MS method for Zoalene analysis. While the referenced study utilized other stable isotope-labeled (SIL) internal standards, the performance data presented is indicative of what can be expected from a method employing the structurally analogous this compound.
| Parameter | Method using SIL Internal Standard (e.g., this compound) | Method without Internal Standard (External Standard) |
| Specificity | High: MS/MS detection is highly specific. The use of an isotopically labeled standard that is chemically identical to the analyte ensures that any potential cross-reactivity from structurally similar compounds would not interfere with the analyte's quantification, as the standard and analyte are differentiated by mass. | High: MS/MS detection itself is specific. However, without an internal standard, there is a higher risk of undetected interferences affecting the accuracy of quantification. |
| Selectivity (Matrix Effects) | Excellent: Co-eluting matrix components that may cause ion suppression or enhancement affect both the analyte and the co-eluting internal standard equally. The ratio of their signals remains constant, thus providing accurate quantification. | Poor to Moderate: The analyte signal can be significantly suppressed or enhanced by co-eluting matrix components, leading to inaccurate results. Extensive matrix-matched calibration is required to compensate, which can be laborious and may not account for sample-to-sample variability. |
| Precision | High: The use of an internal standard corrects for variations in sample preparation (e.g., extraction efficiency, volume changes) and instrument response, leading to lower relative standard deviations (RSDs). | Lower: Results are more susceptible to variations in sample handling and instrument performance, which can lead to higher RSDs. |
| Accuracy/Recovery | High: The internal standard compensates for losses during sample preparation, leading to more accurate measurements of the true analyte concentration. Typical recoveries for Zoalene in a multi-residue method were found to be in the range of 50.1–67.9% in chicken muscle, with the use of internal standards ensuring accurate quantification despite these recoveries[1]. | Variable: Apparent recovery can be highly variable and influenced by matrix effects. Without an internal standard, it is difficult to distinguish between low recovery and ion suppression. |
| Limit of Quantification (LOQ) | Low: The improved signal-to-noise ratio and reduced variability achieved with an internal standard can contribute to lower and more robust LOQs. A multi-residue method reported an LOQ of 0.5–2 ng/g for Zoalene in various tissues[1]. | Potentially Higher: Higher variability and the need for more extensive sample clean-up to mitigate matrix effects can result in higher LOQs. |
Experimental Protocols
Method 1: Multi-Residue Analysis of Coccidiostats using LC-MS/MS with Stable Isotope-Labeled Internal Standards
This method, adapted from a validated multi-residue analysis, is representative of a robust approach for quantifying Zoalene in complex matrices like poultry tissue. The use of this compound as the internal standard would be a direct application within this workflow.
1. Sample Preparation (QuEChERS-based)
-
Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Extraction: Add 10 mL of acetonitrile/methanol (95:5, v/v) with 1% formic acid. Shake vigorously for 1 minute.
-
Salting Out: Add 5 g of sodium acetate and 6.0 g of anhydrous magnesium sulfate. Vortex for 1 minute and then centrifuge at 8000 rpm for 10 minutes.
-
Lipid Removal (for high-fat matrices): Transfer the supernatant to a new tube containing n-hexane saturated with acetonitrile. Vortex and centrifuge. Discard the upper hexane layer.
-
Evaporation and Reconstitution: Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 80% methanol containing 0.1% formic acid.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Agilent Poroshell 120SB–C18 (2.7 μm, 3.0 mm × 150 mm)[1].
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water[1].
-
Mobile Phase B: Methanol with 0.1% formic acid[1].
-
Flow Rate: 0.3 mL/min[1].
-
Gradient: A typical gradient would start at 5% B, increase to 100% B over 14 minutes, hold for 6 minutes, and then re-equilibrate[1].
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode for Zoalene[1].
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zoalene: Precursor Ion [M-H]⁻ → Product Ions (specific m/z values would be optimized for the instrument).
-
This compound: Precursor Ion [M-H]⁻ → Product Ions (shifted by +5 Da from Zoalene).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for both Zoalene and this compound.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the quantification of Zoalene using this compound internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard for accurate quantification.
References
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and UPLC-MS/MS Methods for High-Throughput Bioanalysis
A comprehensive comparison for researchers, scientists, and drug development professionals. In the fast-paced world of pharmaceutical development and clinical research, the demand for rapid, sensitive, and reliable bioanalytical methods is ever-increasing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has long been the gold standard for quantitative analysis of drugs and their metabolites in biological matrices.[1][2] The advent of Ultra-Performance Liquid Chromatography (UPLC) has promised to push the boundaries of this technology even further, offering significant improvements in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC).[1][3][4] This guide provides a detailed cross-validation and comparison of LC-MS/MS and UPLC-MS/MS methods, supported by experimental data, to aid researchers in selecting the optimal platform for their bioanalytical needs.
Performance Showdown: UPLC-MS/MS Takes the Lead
Cross-validation studies consistently demonstrate the superiority of UPLC-MS/MS over conventional LC-MS/MS in several key performance metrics. The primary advantages of UPLC technology stem from the use of sub-2 µm hybrid packing materials in its columns, which operate at higher mobile phase linear velocities and pressures.[1] This fundamental difference leads to sharper, narrower peaks, which in turn enhances sensitivity and resolution.[1][5]
A key advantage of UPLC is the significant reduction in analysis time. In one comparative study, a UPLC method resulted in a 70% decrease in analysis time compared to the corresponding HPLC method, leading to a three-fold increase in sample throughput.[5] Another study demonstrated that UPLC-MS/MS offers faster separations and sharper peaks, leading to significantly improved sensitivity.[1] This increased sensitivity can be attributed to greater peak concentration and reduced chromatographic dispersion, which promotes more efficient ionization in the mass spectrometer source.[1]
The enhanced resolution provided by UPLC also plays a crucial role in minimizing matrix effects, a common challenge in bioanalysis.[6] By separating analytes more effectively from co-eluting matrix components, UPLC-MS/MS can reduce ion suppression or enhancement, leading to more accurate and reliable quantification.[6]
Quantitative Data Summary
The following tables summarize the key performance differences observed between LC-MS/MS and UPLC-MS/MS based on published experimental data.
Table 1: Comparison of Chromatographic Performance
| Parameter | LC-MS/MS | UPLC-MS/MS | Reference |
| Analysis Time | Slower | Up to 70% faster | [5] |
| Peak Width | Broader | 2-3 seconds at base | [5] |
| Resolution | Good | Significantly Higher | [1] |
| Peak Capacity | Lower | Higher | |
| Throughput | Standard | Up to 3-fold higher | [5] |
Table 2: Comparison of Analytical Performance
| Parameter | LC-MS/MS | UPLC-MS/MS | Reference |
| Sensitivity (LLOQ) | Standard | Up to 3-fold lower | [5] |
| Signal-to-Noise Ratio | Lower | Up to 3-fold higher | [5] |
| Matrix Effects | More Pronounced | Reduced | [6] |
| Precision | Good | Significantly Better | [7] |
| Accuracy | Good | Comparable or Better | [8][9] |
Experimental Protocols: A Glimpse into the Workflow
The successful implementation and cross-validation of LC-MS/MS and UPLC-MS/MS methods rely on well-defined experimental protocols. While specific parameters will vary depending on the analyte and matrix, the general workflow remains consistent.
Sample Preparation
A crucial first step in bioanalysis is the extraction of the analyte from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins, leaving the analyte in the supernatant.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.[7]
Chromatographic Conditions
The core of the separation lies in the chromatographic conditions. For a typical cross-validation study, the goal is to optimize conditions for both platforms while keeping as many parameters consistent as possible for a fair comparison.
LC-MS/MS (HPLC-based)
-
Column: Typically a C18 column with particle sizes of 3.5 µm or 5 µm.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Usually in the range of 0.2-1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.[7]
UPLC-MS/MS
-
Column: An Acquity UPLC BEH C18 column or similar, with sub-2 µm particle size.[1]
-
Mobile Phase: Similar to HPLC, but the gradient is often much faster.
-
Flow Rate: Higher flow rates can be used to further enhance throughput.[1]
-
Injection Volume: Typically smaller, around 2-10 µL.[7]
Mass Spectrometry Detection
Tandem quadrupole mass spectrometers are commonly used for quantitative bioanalysis in Multiple Reaction Monitoring (MRM) mode.[1] Key parameters to optimize include:
-
Ionization Source: Electrospray Ionization (ESI) is most common.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for quantification.
-
Dwell Time: The time spent monitoring each MRM transition. For the narrow peaks generated by UPLC, a shorter dwell time and faster data acquisition rates are necessary to obtain a sufficient number of data points across the peak.[1]
Visualizing the Bioanalytical Workflow
To better understand the logical flow of a cross-validation study, the following diagram illustrates the key steps involved.
Caption: A flowchart illustrating the cross-validation workflow for comparing LC-MS/MS and UPLC-MS/MS methods.
The Verdict: A Clear Advantage for UPLC-MS/MS in High-Throughput Environments
The evidence from cross-validation studies strongly supports the adoption of UPLC-MS/MS for high-throughput bioanalysis. The significant gains in speed, sensitivity, and resolution translate to faster method development, higher sample throughput, and improved data quality.[1][3][5] While LC-MS/MS remains a robust and reliable technique, UPLC-MS/MS offers a clear path towards more efficient and sensitive bioanalytical workflows, making it an invaluable tool for modern drug development and clinical research. The initial investment in UPLC technology can be quickly offset by the long-term benefits of increased productivity and enhanced analytical performance.
References
- 1. waters.com [waters.com]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. measurlabs.com [measurlabs.com]
- 5. waters.com [waters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of Zoalene-d5 in Food Matrices
This guide provides a detailed comparison of the analytical performance for the detection of the coccidiostat Zoalene, utilizing its deuterated internal standard Zoalene-d5, across various food matrices including muscle, liver, and animal feed. It is intended for researchers, scientists, and professionals in drug development who are focused on food safety and veterinary drug residue analysis. The guide includes comparative data, detailed experimental protocols, and visualizations of analytical workflows.
Introduction to Zoalene and the Role of this compound
Zoalene (3,5-dinitro-o-toluamide) is a synthetic anticoccidial agent widely used in poultry and livestock feed to prevent and control coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa.[1][2][3] The use of Zoalene in food-producing animals necessitates the monitoring of its residues and its primary metabolite, 3-amino-5-nitro-o-toluamide (ANOT), in edible tissues and feed to ensure compliance with regulatory limits and protect consumer health.[4][5][6]
This compound, a deuterated analog of Zoalene, serves as an ideal internal standard for quantitative analysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its chemical and physical similarity to the target analyte, allowing it to mimic Zoalene's behavior during sample extraction, cleanup, and ionization. This corrects for matrix effects and procedural variations, ensuring high accuracy and precision in the final measurement.
Data Presentation: Performance and Regulatory Standards
The performance of an analytical method for Zoalene is evaluated by its ability to accurately quantify residues at levels relevant to regulatory standards. The tables below summarize the established maximum residue limits (MRLs) for Zoalene, the performance of a validated UPLC-MS/MS method for its detection, and a comparison with alternative coccidiostats.
Table 1: Maximum Residue Limits (MRLs) for Zoalene and its Metabolite
| Issuing Authority | Animal | Matrix | MRL (ppm) |
| US FDA (21 CFR § 556.770)[4] | Chickens | Liver, Kidney | 6.0 |
| Muscle | 3.0 | ||
| Fat | 2.0 | ||
| Turkeys | Liver, Muscle | 3.0 | |
| Health Canada[5] | Chickens | Kidney, Liver | 6.0 |
| Muscle | 3.0 | ||
| Skin and Fat | 2.0 | ||
| Turkeys | Kidney | 6.0 | |
| Liver | 3.0 |
Table 2: Performance of a Validated UPLC-MS/MS Method for Zoalene and ANOT Analysis
Data synthesized from a representative analytical method for chicken tissues.[7]
| Parameter | Matrix: Chicken Muscle | Matrix: Chicken Liver |
| Linearity Range | 2.0 - 1,000 µg/L | 2.0 - 1,000 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Mean Recovery | 77.9% - 94.2% | 77.9% - 94.2% |
| Coefficient of Variation (CV) | 3.2% - 8.7% | 3.2% - 8.7% |
| Fortification Levels | 50, 1500, 3000, 4500 µg/kg | 50, 3000, 6000, 9000 µg/kg |
| Minimum Reliable Measurement | 0.1 ppm (LC with ECD)[8] | 0.1 ppm (LC with ECD)[8] |
Table 3: Comparison of Zoalene with Alternative Coccidiosis Control Agents
| Agent Type | Examples | Mode of Action | Key Advantages | Key Disadvantages |
| Synthetic Chemicals | Zoalene , Nicarbazin, Amprolium, Clopidol[9][10] | Interfere with parasite metabolism or biochemical pathways.[1][9] | Effective for prevention and control. | Potential for drug resistance development.[11] Residue concerns in food products. |
| Polyether Ionophores | Monensin, Salinomycin, Lasalocid[9][12] | Interfere with ion transport across parasite cell membranes, disrupting osmotic balance.[9] | Effective against motile parasite stages; allow for development of natural immunity.[12] | Resistance is a known issue.[13] |
| Natural Compounds | Plant extracts (e.g., Pinus radiata), essential oils, probiotics, organic acids.[10][14][15] | Varied; can include inhibiting parasite life cycle, boosting host immunity, and improving gut health.[14][15] | Perceived as safer, with fewer residue concerns; addresses consumer demand for natural food.[9] | Efficacy can be variable; comprehensive studies on mode of action and field applicability are sometimes lacking.[10] |
| Vaccines | Live attenuated or non-attenuated vaccines. | Stimulate the host's immune system to develop active immunity against Eimeria species.[12] | Reduces reliance on in-feed drugs; can help manage resistance.[13] | Can temporarily reduce performance; cost and proper administration are critical factors.[10] |
Experimental Protocols
A detailed methodology is crucial for the reproducible and accurate quantification of Zoalene residues. Below is a representative protocol for the analysis of Zoalene and its metabolite ANOT in chicken muscle and liver using UPLC-MS/MS, which would typically incorporate this compound as an internal standard.
1. Objective: To simultaneously determine the concentration of Zoalene and its metabolite, 3-amino-5-nitro-o-toluamide (ANOT), in chicken muscle and liver.
2. Materials and Reagents:
-
Zoalene and ANOT analytical standards
-
This compound (internal standard)
-
Acetonitrile, Methanol (LC-MS grade)
-
Formic acid
-
Phosphate buffer solution
-
Oasis HLB solid-phase extraction (SPE) cartridges
-
Ultrapure water
3. Sample Preparation and Extraction:
-
Homogenize 2.0 g of tissue sample (muscle or liver).
-
Spike the sample with a known concentration of the internal standard (this compound).
-
Add 10 mL of phosphate buffer solution.
-
Vortex for 2 minutes, then centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant for cleanup.[7]
4. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the extracted supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the analytes (Zoalene, ANOT, and this compound) with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for UPLC-MS/MS analysis.[7]
5. UPLC-MS/MS Analysis:
-
Chromatographic Column: Waters Acquity BEH C18 or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Operated in positive and negative ion switching mode to detect both Zoalene and ANOT.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Visualizations
The following diagrams illustrate the experimental workflow for residue analysis and the logical framework for coccidiosis control and food safety monitoring.
Caption: Experimental workflow for Zoalene residue analysis in food matrices.
Caption: Logical framework for coccidiosis control and food safety monitoring.
References
- 1. How is zoalene formulated into animal feed? - Blog [rongyaobio.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.elanco.com [assets.elanco.com]
- 4. 21 CFR § 556.770 - Zoalene. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic determination of zoalene and its metabolites in chicken tissues with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Six Natural Compounds and Their Derivatives on the Control of Coccidiosis in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Extraction Techniques: A Comparative Recovery Analysis
For researchers, scientists, and professionals in drug development, the choice of extraction technique is a critical step that significantly impacts the accuracy and efficiency of their work. This guide provides an objective comparison of the recovery performance of several common extraction methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.
The efficiency of an extraction method is paramount, as it directly influences the quantitative analysis of target compounds. Low recovery can lead to underestimation of analyte concentrations, while a highly variable method can compromise the reliability of results. This comparison focuses on some of the most widely used techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE).
Comparative Recovery Data
The following tables summarize the quantitative recovery data from various studies, offering a clear comparison of the performance of different extraction techniques across a range of analytes and matrices.
| Analyte(s) | Matrix | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Key Findings |
| Urinary Organic Acids | Urine | 84.1% (Mean Relative Recovery) | 77.4% (Mean Relative Recovery) | SPE demonstrated a significantly higher mean recovery compared to LLE.[1] |
| Various Drugs (Bioanalysis) | Plasma | Superior recoveries compared to LLE and SLE | 10-20% lower recoveries than SPE and SLE | Oasis PRiME HLB (an SPE method) showed superior recoveries and reduced matrix effects.[2] |
| Volatile Water-Soluble Compounds (e.g., 2-phenylethyl alcohol) | Rose Aromatic Water | Higher recoveries for 2-phenylethyl alcohol | Higher recovery for citronellol, nerol, and geraniol | The choice of method depends on the specific target analyte.[3] |
| Analyte(s) | Matrix | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) | Conventional/Other Methods | Key Findings |
| Polyphenols | Olive Leaves | 79.76 mg/g | - | 71.11 mg/g (Heat-reflux) | MAE and UAE (79.97 mg/g) were more efficient than conventional extraction and HPAE (73.59 mg/g).[4][5] |
| Bioactive Compounds | Microalgae (Scenedesmus obliquus) | Higher yield in all terms compared to SLE | Lower yield but increased carotenoid content and antioxidant activity | - | MAE was highly efficient, while SFE offered a higher quality extract.[6][7] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Spiked Soil and Sediment | >80% recovery for pyrene, chrysene, and benzo[a]pyrene | >90% recovery for PY, CHY, and BAPY; >35% for PHE | >80% recovery (Eucalyptus Oil–Assisted Extraction) | SFE was the most efficient for naturally incurred soils. MAE and EuAE were comparable for spiked samples.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the key experiments cited in this guide.
Comparative Recovery of Urinary Organic Acids by SPE and LLE[1]
-
Sample Preparation: A standard mixture of organic acids was prepared.
-
Liquid-Liquid Extraction (LLE) Protocol:
-
An aliquot of the standard mixture was taken.
-
The sample was extracted with an organic solvent.
-
The organic layer was separated, evaporated, and the residue was derivatized for analysis.
-
-
Solid-Phase Extraction (SPE) Protocol:
-
An SPE cartridge was conditioned.
-
The standard mixture was loaded onto the cartridge.
-
The cartridge was washed to remove interferences.
-
The organic acids were eluted with an appropriate solvent.
-
The eluate was evaporated, and the residue was derivatized.
-
-
Analysis: The derivatized samples from both methods were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Recovery Calculation: The peak areas of the analytes from the extracted samples were compared to those of a non-extracted standard of the same concentration.
Extraction of Polyphenols from Olive Leaves[4][5]
-
Sample: Dried and powdered olive leaves.
-
Microwave-Assisted Extraction (MAE) Protocol:
-
A 3g sample was placed in a flask with 40 mL of extraction solvent.
-
The mixture was subjected to microwave irradiation at a specified power (e.g., 80°C) for a short duration (e.g., 2 minutes).
-
The extract was filtered for analysis.
-
-
Ultrasound-Assisted Extraction (UAE) Protocol:
-
A 1.5g sample was mixed with the extraction solvent.
-
The mixture was sonicated at a specific amplitude (e.g., 50%) for a defined time (e.g., 21 minutes).
-
The extract was then separated for analysis.
-
-
Conventional Heat-Reflux Extraction (CE) Protocol:
-
A 3g sample was placed in a flask with 40 mL of extraction solvent.
-
The mixture was heated under reflux for 30 minutes.
-
This extraction was repeated, and the extracts were combined.
-
-
Analysis: The total polyphenol content in the extracts was determined using a suitable analytical method like HPLC.
Visualizing the Workflow
To better understand the logical flow of a comparative extraction study, the following diagrams illustrate a generalized experimental workflow and a decision-making pathway for selecting an appropriate extraction technique.
Caption: A generalized workflow for a comparative study of different extraction techniques.
Caption: A decision pathway for selecting an appropriate extraction technique based on key parameters.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Conventional, Microwave-Assisted and Supercritical Fluid Extraction of Bioactive Compounds from Mi… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. watermark02.silverchair.com [watermark02.silverchair.com]
Safety Operating Guide
Proper Disposal of Zoalene-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Zoalene-d5, a deuterated form of the coccidiostat Zoalene. Adherence to these procedures is critical due to the potential hazards associated with this compound.
Zoalene and its deuterated analog are classified as hazardous materials, with specific concerns regarding their toxicity to aquatic life with long-lasting effects. Therefore, improper disposal can have significant environmental consequences. The following procedures are designed to minimize risks and ensure compliance with typical hazardous waste regulations.
Immediate Safety and Handling Protocols
Before beginning any process that involves this compound, it is crucial to be familiar with the necessary safety precautions.
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective clothing.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled systematically to ensure the safety of laboratory personnel and the environment.
Step 1: Waste Identification and Segregation
-
Pure this compound: Any unused or expired pure this compound must be treated as hazardous chemical waste.
-
Contaminated Materials: All items that have come into direct contact with this compound are also considered hazardous waste. This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Weighing boats
-
Contaminated glassware
-
Spill cleanup materials
-
These materials must be segregated from general laboratory waste.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste, including contaminated PPE and other disposable materials, in a designated, leak-proof container. The container must be clearly labeled as "Hazardous Waste."
-
Liquid Waste: If this compound has been dissolved in a solvent, this solution must be collected in a separate, sealed, and compatible waste container. The container should be labeled with "Hazardous Waste" and the full chemical names of all constituents.
-
Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] Once decontaminated, the container can be disposed of as regular trash after defacing any chemical labels.[1]
Step 3: Labeling of Hazardous Waste
Proper labeling is a critical component of hazardous waste management. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemicals in the container.
-
The specific hazards associated with the waste (e.g., "Toxic," "Aquatic Hazard").
-
The date of waste accumulation.
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
Ensure that incompatible waste types are not stored together.
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash.
-
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Wear Appropriate PPE: Don the appropriate PPE as outlined above.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Decontaminate the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's protocol.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to Zoalene.
| Property | Value |
| Molecular Formula | C₈H₂D₅N₃O₅ |
| Molecular Weight | 230.19 g/mol |
| Physical State | Solid |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound and associated waste materials.
References
Comprehensive Safety and Handling Guide for Zoalene-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, handling procedures, and disposal plans for Zoalene-d5 in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated form of Zoalene, is a chemical that requires careful handling to avoid potential health risks. While specific toxicological data for the d5 isotopologue is not extensively available, the safety precautions for Zoalene should be strictly followed.
Primary Hazards:
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[1]
-
May form combustible dust concentrations in air.[1]
-
Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Requirements:
A summary of the necessary personal protective equipment is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles are mandatory.[1][2] |
| Hand Protection | Wear impervious, chemically resistant gloves. Inspect gloves prior to use.[1][2] |
| Skin and Body Protection | A lab coat, disposable coveralls, or other protective clothing should be worn to prevent skin contact.[2][3] |
| Respiratory Protection | In cases of dust, mist, or aerosol generation, a suitable and approved respirator must be worn.[2][3] |
Operational and Handling Protocols
Strict adherence to the following procedures is necessary to ensure safe handling and to maintain the integrity of the experimental work.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that a safety shower and an eyewash station are readily accessible.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge, especially when handling powders.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Dispensing: Avoid creating dust when handling the solid form.[1] Use techniques that minimize aerosol formation.
-
During Use: Do not eat, drink, or smoke in the designated work area.[1][2] Wash hands thoroughly after handling.[1][2]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2] Store locked up.[2]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following steps must be taken to mitigate exposure and environmental contamination.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[2]
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite).
-
Decontaminate the spill area and equipment with alcohol.
-
-
Personal Protection: Wear full PPE, including respiratory protection, during the entire clean-up process.[2]
Disposal Plan:
-
All waste, including contaminated materials and excess this compound, must be disposed of as hazardous waste.
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.[2]
-
Do not allow the product to enter drains or the environment.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
